molecular formula C16H15NO4 B611394 C29 CAS No. 363600-92-4

C29

Katalognummer: B611394
CAS-Nummer: 363600-92-4
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: WTGMGRFVBFDHGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C29 is an inhibitor of toll-like receptor 2 (TLR2) signaling. It inhibits synthetic and bacterial TLR2 agonist-induced TLR2/1 and TLR2/6 signaling in HEK-293T cells expressing human TLR2 (HEK-TLR2) and THP-1 cells when used at a concentration of 50 µM. This compound also inhibits TLR2/1 signaling in primary murine macrophages without inducing cytotoxicity. It decreases the expression of IL-8 induced by the synthetic bacterial lipopeptide TLR2 agonist Pam3CSK4 in HEK-TLR2 cells. This compound (150 µM) inhibits the Pam3CSK4-induced interaction between TLR2 and the adapter protein MyD88, blocks MAPK activation, and decreases NF-κB activation and IκBα degradation in THP-1 cells.>Novel inhibitor of TLR2/1 and TLR2/6 signaling induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages>TLR2-IN-C29 is an inhibitor of TLR2/1 and TLR2/6 signaling. It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages.

Eigenschaften

IUPAC Name

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGMGRFVBFDHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348106
Record name 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363600-92-4
Record name 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the C29 TLR2 Inhibitor: Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C29, a small molecule inhibitor of Toll-like receptor 2 (TLR2). This compound, with the chemical formula C16H15NO4, has been identified as a potent and specific antagonist of TLR2 signaling, offering a valuable tool for studying the role of TLR2 in various inflammatory and disease processes.[1] This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Targeting the TLR2 TIR Domain

This compound exerts its inhibitory effects by directly targeting a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2.[2][3] The TIR domain is a crucial intracellular signaling component of TLRs, responsible for mediating protein-protein interactions that initiate downstream signaling cascades.[4]

Specifically, this compound binds to a pocket adjacent to the highly conserved BB loop of the TLR2 TIR domain.[1][2][4] This binding sterically hinders the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the TLR2 TIR domain.[2][3][5] The interaction between TLR2 and MyD88 is a critical initiating step for the majority of TLR2 signaling pathways.[4][6] By preventing this interaction, this compound effectively blocks the propagation of the signal downstream.[2][3][5]

Impact on Downstream Signaling Pathways

The inhibition of the TLR2-MyD88 interaction by this compound leads to the suppression of major downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][5]

  • NF-κB Pathway: this compound has been shown to prevent the degradation of IκBα, a key step in the activation of NF-κB.[5] This results in the inhibition of NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.[3][5]

  • MAPK Pathway: The activation of MAPKs, such as p38 and JNK, is also attenuated in the presence of this compound.[5]

The blockade of these pathways ultimately leads to a reduction in the production of various pro-inflammatory cytokines and chemokines, including Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1][5]

Specificity and Species-Dependent Effects

This compound demonstrates a notable specificity for TLR2. It does not inhibit signaling induced by other TLR agonists or TNF-α.[1][4][7]

Interestingly, the inhibitory activity of this compound exhibits some species-specific differences. In human cells, this compound effectively inhibits both TLR2/1 and TLR2/6 heterodimer signaling.[1][2][8] However, in murine cells, this compound preferentially inhibits the TLR2/1 signaling pathway with little to no effect on TLR2/6 signaling.[1][2][3] This highlights important structural or functional divergences in the TLR2/6 complex between humans and mice.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Parameter Value Cell Line/System Agonist Reference
IC50 (hTLR2/1)19.7 µMHEK293TPam3CSK4[1][9][10]
IC50 (hTLR2/6)37.6 µMHEK293TPam2CSK4[1][9][10]
IC50 (hTLR2/1)24.2 µM (C29L)HEK293TNot Specified[1]
IC50 (hTLR2/6)37.2 µM (C29L)HEK293TNot Specified[1]
IC50 (TLR2/1-mediated NF-κB activation)0.87 µMNot SpecifiedNot Specified[7]
IC50 (TLR2/6 heterodimer)23 µMNot SpecifiedNot Specified[7]

Table 1: Inhibitory Concentrations (IC50) of this compound

Experiment Cell Line This compound Concentration Agonist & Concentration Effect Observed Reference
IL-8 mRNA InhibitionHEK-TLR210 µM or 50 µMP3C (200 ng/mL), P2C (200 ng/mL)Significant inhibition of IL-8 mRNA[1][3]
IL-1β Gene Expression InhibitionTHP-150 µM, 100 µM, or 200 µMP3C (50 ng/mL), P2C (50 ng/mL)Significant inhibition of IL-1β gene expression[1][3]
TNF-α mRNA InhibitionMurine Macrophages25 µM or 50 µMP3C (50 ng/mL)Significant reduction in TNF-α mRNA[1][3]
MyD88 Co-immunoprecipitationTHP-1150 µMP3C (50 ng/mL)Reduced interaction between TLR2 and MyD88[3][5]

Table 2: Effective Concentrations of this compound in Cellular Assays

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

NF-κB Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on TLR2-mediated NF-κB activation.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in appropriate media.

    • Cells are transiently transfected with plasmids encoding for human or murine TLR2, TLR1, or TLR6, along with an NF-κB-sensitive luciferase reporter construct and a Renilla luciferase control plasmid.[1]

  • Treatment:

    • After a 48-hour recovery period post-transfection, cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.[8]

    • Cells are then stimulated with a TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or Pam2CSK4 for TLR2/6) for 5 hours in the continued presence of this compound or vehicle.[8]

  • Luciferase Measurement:

    • Cells are lysed using a passive lysis buffer.

    • Firefly and Renilla luciferase activities are measured using a Dual-Luciferase Reporter Assay System.[8]

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

Co-immunoprecipitation for TLR2-MyD88 Interaction

This protocol is designed to assess the effect of this compound on the physical interaction between TLR2 and MyD88.

  • Cell Culture and Treatment:

    • THP-1 human monocytic cells are differentiated into macrophage-like cells by treatment with PMA (20 ng/mL) for 24 hours.[5]

    • Cells are pre-treated with this compound (e.g., 150 µM) or a vehicle control for 1 hour.[5]

    • Cells are then stimulated with a TLR2 agonist (e.g., P3C at 50 ng/mL) for 15 or 30 minutes.[5]

  • Cell Lysis and Immunoprecipitation:

    • Whole-cell lysates are prepared.

    • Co-immunoprecipitation is performed using an anti-MyD88 antibody to pull down MyD88 and any interacting proteins.[5]

  • Western Blot Analysis:

    • The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane.

    • Western blot analysis is performed using an anti-TLR2 antibody to detect the amount of TLR2 that co-immunoprecipitated with MyD88.[5]

    • Densitometry analysis is used to quantify the changes in the TLR2-MyD88 interaction.[5]

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This method is used to measure the effect of this compound on the transcription of pro-inflammatory cytokine genes.

  • Cell Culture and Treatment:

    • Relevant cells (e.g., HEK-TLR2, THP-1, or murine macrophages) are pre-treated with this compound or a vehicle control for 1 hour.[1]

    • Cells are then stimulated with a TLR2 agonist (e.g., P3C, P2C, or heat-killed bacteria) for a specified time (e.g., 1 or 4 hours).[1]

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells.

    • RNA is reverse-transcribed into cDNA.

  • qRT-PCR:

    • qRT-PCR is performed using primers specific for the target cytokine genes (e.g., IL-8, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.[1][3]

    • The relative expression of the target genes is calculated using the comparative Ct method.

Visualizations

Signaling Pathway of TLR2 Inhibition by this compound

TLR2_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TLR2_agonist TLR2 Agonist (e.g., Lipopeptide) TLR2_TLR1_6 TLR2/1 or TLR2/6 Heterodimer TLR2_agonist->TLR2_TLR1_6 TIR_domain TIR Domain TLR2_TLR1_6->TIR_domain MyD88 MyD88 TIR_domain->MyD88 Recruitment MAPK_pathway MAPK Pathway (p38, JNK) MyD88->MAPK_pathway NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) MAPK_pathway->Cytokines Transcription NFkB_pathway->Cytokines Transcription This compound This compound This compound->TIR_domain Binds to BB loop pocket

Caption: this compound inhibits TLR2 signaling by binding to the TIR domain and blocking MyD88 recruitment.

Experimental Workflow for NF-κB Reporter Assay

NFkB_Reporter_Assay_Workflow start Start transfect Transfect HEK293T cells with TLR2, NF-κB-luc, and Renilla plasmids start->transfect recover Allow cells to recover for 48 hours transfect->recover pretreat Pre-treat cells with this compound or vehicle for 1 hour recover->pretreat stimulate Stimulate with TLR2 agonist for 5 hours pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the inhibitory effect of this compound on NF-κB activation.

Logical Relationship of this compound's Mechanism of Action

C29_Mechanism_Logic C29_binding This compound binds to the BB loop pocket of the TLR2 TIR domain MyD88_block Inhibition of MyD88 recruitment to TLR2 C29_binding->MyD88_block downstream_inhibition Suppression of downstream signaling (NF-κB, MAPK) MyD88_block->downstream_inhibition cytokine_reduction Reduced production of pro-inflammatory cytokines downstream_inhibition->cytokine_reduction

Caption: The logical cascade of this compound's inhibitory mechanism on TLR2 signaling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function and Mechanism of C29, a Toll-like Receptor 2 (TLR2) Inhibitor

Abstract

Compound this compound, also known as TLR2-IN-C29, is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. Through targeted binding to the Toll/IL-1 receptor (TIR) domain of TLR2, this compound effectively blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This action subsequently inhibits downstream inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Introduction

Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor in the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2] TLR2 forms heterodimers with TLR1 or TLR6 to recognize tri- and di-acylated lipoproteins, respectively.[1] Upon ligand binding, TLR2 undergoes a conformational change that facilitates the recruitment of intracellular adaptor proteins, primarily MyD88, to its TIR domain. This initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines.[1][3] While essential for host defense, excessive TLR2 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.

This compound (C₁₆H₁₅NO₄) was identified through in silico screening as a potential inhibitor that targets a pocket within the BB loop of the TLR2 TIR domain.[4][5] This guide details the molecular function of this compound and its potential as a tool for studying TLR2-mediated inflammation and as a lead compound for therapeutic development.

Mechanism of Action

This compound functions as a selective antagonist of TLR2 signaling. Its mechanism of action is centered on the disruption of the initial protein-protein interactions required for signal transduction.

Target Binding: this compound binds to a pocket adjacent to the highly conserved P681 and G682 residues of the BB loop within the TLR2 TIR domain.[4][5]

Inhibition of MyD88 Recruitment: By occupying this pocket, this compound prevents the recruitment of the MyD88 adaptor protein to the activated TLR2 receptor complex.[1] This is a critical step, as MyD88 is essential for the downstream signaling of most TLRs, including TLR2.[6][7]

Blockade of Downstream Signaling: The failure to recruit MyD88 leads to the abrogation of subsequent signaling events. Specifically, this compound has been shown to block the activation of the MAPK and NF-κB pathways.[8] This includes preventing the degradation of IκBα, a key step in the activation of NF-κB.[8]

Signaling Pathway Diagram

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand TLR2/1 or TLR2/6 Ligand TLR2_Complex TLR2/1 or TLR2/6 Heterodimer Ligand->TLR2_Complex Activates MyD88 MyD88 TLR2_Complex->MyD88 Recruits This compound This compound This compound->TLR2_Complex Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK_Pathway MAPK Pathway (p38, JNK) TRAF6->MAPK_Pathway IKK_Complex IKK Complex TRAF6->IKK_Complex Inflammatory_Genes Inflammatory Gene Transcription MAPK_Pathway->Inflammatory_Genes NFkB_Activation NF-κB Activation (p50/p65) IKK_Complex->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus Nucleus->Inflammatory_Genes

Caption: this compound inhibits the TLR2 signaling pathway by blocking MyD88 recruitment.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.

Target Cell Line Assay IC₅₀ (µM) Reference
Human TLR2/1HEK293TNF-κB Reporter Assay19.7[9][10]
Human TLR2/6HEK293TNF-κB Reporter Assay37.6[9][10]
Human TLR2/1HEK-Blue™SEAP Reporter Assay~21[11]
Human TLR2/6HEK-Blue™SEAP Reporter Assay~23[11]

Table 1: IC₅₀ values of this compound for human TLR2/1 and TLR2/6 signaling.

Cell Line Stimulus Concentration of this compound (µM) Effect Reference
HEK-TLR2Pam3CSK4 (TLR2/1 agonist)50Significant inhibition of IL-8 mRNA[5][12]
HEK-TLR2Pam2CSK4 (TLR2/6 agonist)50Significant inhibition of IL-8 mRNA[5][12]
THP-1Pam3CSK4150Diminished interaction between TLR2 and MyD88[8][12]
Murine MacrophagesPam3CSK450Blocked MAPK and NF-κB activation[8]
Murine MacrophagesPam3CSK4 (TLR2/1 agonist)50Significant reduction of TNF-α mRNA[13]
Murine MacrophagesPam2CSK4 (TLR2/6 agonist)50No significant inhibition of TNF-α mRNA[13]

Table 2: Effective concentrations of this compound in various cell-based assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Cell Culture and Reagents
  • Cell Lines:

    • HEK293T cells stably expressing human TLR2 (HEK-TLR2).[4][13]

    • Human monocytic THP-1 cells.[4][13]

    • Primary murine peritoneal macrophages.[8]

  • Reagents:

    • This compound (TLR2-IN-C29) is dissolved in DMSO to create a stock solution (e.g., 50 mM).[11] For cell-based assays, it can also be dissolved in 65 µM NaOH.[12]

    • TLR2 Agonists: Pam3CSK4 (P3C) for TLR2/1, Pam2CSK4 (P2C) or FSL-1 for TLR2/6.[1][5]

    • Bacterial Ligands: Heat-killed S. aureus (HKSA) and heat-killed P. aeruginosa.[5]

NF-κB Reporter Assay

This assay quantifies the inhibition of TLR2-mediated NF-κB activation.

NFkB_Reporter_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Transfect Transfect HEK293T cells with hTLR2, TLR1/6, and NF-κB-luciferase reporter plasmids Recover Allow cells to recover for 48h Transfect->Recover Pretreat Pre-treat cells with this compound or vehicle for 1h Recover->Pretreat Stimulate Stimulate with TLR2 agonist (e.g., Pam3CSK4) for 5h Pretreat->Stimulate Lyse Lyse cells in passive lysis buffer Stimulate->Lyse Measure Measure firefly and Renilla luciferase activity Lyse->Measure Calculate Calculate relative luciferase units Measure->Calculate

Caption: Workflow for the NF-κB luciferase reporter assay.

  • Cell Transfection: HEK293T cells are co-transfected with plasmids encoding human TLR2, either TLR1 or TLR6, and an NF-κB-sensitive firefly luciferase reporter. A Renilla luciferase plasmid is often co-transfected as an internal control.

  • Cell Recovery: Cells are allowed to recover and express the transfected plasmids for 48 hours.[14]

  • Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with a TLR2 agonist (e.g., 200 ng/mL Pam3CSK4) for 5 hours.[12][14]

  • Lysis and Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.[14]

Co-Immunoprecipitation (Co-IP) for TLR2-MyD88 Interaction

This protocol is used to demonstrate that this compound inhibits the physical interaction between TLR2 and MyD88.

  • Cell Culture and Differentiation: THP-1 human monocytes are cultured in the presence of PMA (e.g., 20 ng/mL) for 24 hours to differentiate them into macrophage-like cells.[8][12]

  • Treatment and Stimulation: Differentiated THP-1 cells are pre-treated with this compound (e.g., 150 µM) or vehicle for 1 hour, followed by stimulation with a TLR2 agonist (e.g., 50 ng/mL Pam3CSK4) for 15 or 30 minutes.[8][12]

  • Cell Lysis: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an anti-MyD88 antibody overnight at 4°C to form immune complexes. Protein A/G beads are then added to pull down these complexes.

  • Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-TLR2 antibody to detect the co-precipitated TLR2.

Western Blot for MAPK and NF-κB Pathway Activation

This experiment assesses the effect of this compound on the phosphorylation state of key signaling proteins.

  • Cell Treatment: Murine peritoneal macrophages or THP-1 cells are pre-treated with this compound (e.g., 50 µM) for 1 hour and then stimulated with Pam3CSK4 (50 ng/mL) for various time points (e.g., 5 to 30 minutes).[8]

  • Protein Extraction: Whole-cell lysates are prepared.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-p38, p-JNK) and NF-κB pathway components (e.g., p-IκBα, IκBα). A loading control, such as β-actin, is also probed.[8]

Concluding Remarks

This compound is a well-characterized inhibitor of TLR2 signaling with a defined mechanism of action that involves the disruption of the TLR2-MyD88 interaction. Its selectivity for TLR2 over other TLRs and TNF-α signaling highlights its potential as a specific molecular probe for studying TLR2 biology.[4][13] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies or as a starting point for the development of novel anti-inflammatory therapeutics targeting the TLR2 pathway. The observed species-specific differences in its activity against TLR2/6 warrant further investigation and should be considered in the design of in vivo studies.[4][13]

References

The C29 Molecule: A Targeted Approach to Modulating Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the body's first line of defense against invading pathogens. A crucial component of this system is the family of Toll-like receptors (TLRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). Toll-like receptor 2 (TLR2) is a key pattern recognition receptor that forms heterodimers with TLR1 or TLR6 to recognize a wide array of microbial components, including lipoproteins from bacteria, fungi, and viruses. Upon activation, TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, essential for clearing infections. However, excessive TLR2 signaling has been implicated in the pathophysiology of numerous inflammatory diseases. This has driven the search for small molecule inhibitors that can selectively modulate TLR2 activity.

This technical guide focuses on the C29 molecule, a small molecule inhibitor of TLR2. We will delve into its mechanism of action, its effects on innate immune signaling pathways, and provide a summary of the quantitative data supporting its inhibitory activity. Furthermore, this guide will present detailed experimental protocols for key assays used to characterize this compound and visualize the complex biological processes involved through signaling pathway and experimental workflow diagrams.

The this compound Molecule: A Profile

This compound is a small molecule identified through computer-aided drug design (CADD) with the chemical formula C16H15NO4.[1][2] Its formal chemical name is 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid.[3]

PropertyValue
Chemical Formula C16H15NO4
Molecular Weight 285.29 Da
CAS Number 363600-92-4
Synonyms TLR2-IN-C29
Solubility Soluble in DMSO

Mechanism of Action

This compound selectively inhibits TLR2 signaling by targeting a pocket within the BB loop of the Toll/Interleukin-1 Receptor (TIR) domain of TLR2.[1][4][5][6] The TIR domain is an intracellular signaling domain essential for initiating the downstream cascade upon ligand binding to the extracellular domain of the receptor. By binding to this specific pocket, this compound interferes with the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the TLR2 TIR domain.[1][5][7] This disruption is the pivotal step in its inhibitory function, as MyD88 is a critical component for the activation of downstream signaling pathways.[8][9]

Impact on Innate Immune Signaling Pathways

The binding of this compound to the TLR2 TIR domain and the subsequent blockage of MyD88 recruitment effectively halts the canonical TLR2 signaling cascade. This leads to the inhibition of two major downstream pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to block the activation of MAPKs.[1][5][7]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The molecule also prevents the activation of NF-κB.[1][5][7]

The inhibition of these pathways culminates in a significant reduction in the transcription and production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][10]

cluster_inhibition Mechanism of this compound Inhibition Ligand TLR2/1 or TLR2/6 Ligands TLR2_complex TLR2/1 or TLR2/6 Heterodimer Ligand->TLR2_complex MyD88 MyD88 TLR2_complex->MyD88 Recruitment MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines This compound This compound Molecule This compound->Inhibition

Caption: TLR2 signaling pathway and the inhibitory action of the this compound molecule.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking TLR2 signaling.

TargetCell TypeAssayIC50Reference
Human TLR2/1 Signaling HEK293TNF-κB Reporter Assay19.7 µM[11][12][13]
Human TLR2/6 Signaling HEK293TNF-κB Reporter Assay37.6 µM[11][12][13]
Human TLR2/1-mediated NF-κB Activation Not SpecifiedNF-κB Activation Assay0.87 µM[14]
Human TLR2/6 Heterodimer Not SpecifiedNot Specified23 µM[14]

Note: IC50 values can vary depending on the specific experimental conditions, including the agonist concentration and cell type used.

Experimental Protocols

In Vitro Inhibition of TLR2 Signaling using a HEK-Blue™ hTLR2 Reporter Cell Line

This protocol describes a method to assess the inhibitory effect of this compound on TLR2 signaling in response to specific TLR2 agonists.

Materials:

  • HEK-Blue™ hTLR2 cells (InvivoGen)

  • DMEM, high glucose, with 4.5 g/l glucose, 2 mM L-glutamine, 10% (v/v) heat-inactivated fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin

  • HEK-Blue™ Selection antibiotics (Puromycin and Zeocin)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Pam3CSK4 (TLR2/1 agonist)

  • Pam2CSK4 (TLR2/6 agonist)

  • This compound molecule (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Culture: Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS and selection antibiotics according to the manufacturer's instructions. Maintain cells at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µl of the cell suspension (approximately 2.5 x 10^5 cells/ml) into each well of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in HEK-Blue™ Detection medium. Add 20 µl of the this compound dilutions or vehicle control (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Agonist Stimulation: Prepare solutions of Pam3CSK4 (final concentration 10 ng/ml) and Pam2CSK4 (final concentration 10 ng/ml) in HEK-Blue™ Detection medium. Add 20 µl of the agonist solution to the wells. For control wells, add 20 µl of medium.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 620-650 nm using a spectrophotometer. The secreted embryonic alkaline phosphatase (SEAP) reporter gene, under the control of an NF-κB-inducible promoter, induces a color change in the HEK-Blue™ Detection medium, which is proportional to NF-κB activation.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the vehicle-treated, agonist-stimulated control. Plot the results to determine the IC50 value.

start Start culture_cells Culture HEK-Blue™ hTLR2 cells start->culture_cells seed_plate Seed cells into 96-well plate culture_cells->seed_plate add_this compound Add this compound or vehicle (1-hour pre-incubation) seed_plate->add_this compound add_agonist Stimulate with TLR2 agonist (Pam3CSK4) add_this compound->add_agonist incubate Incubate for 16-24 hours add_agonist->incubate read_plate Measure absorbance at 620-650 nm incubate->read_plate analyze Calculate % inhibition and IC50 read_plate->analyze end End analyze->end

References

Discovery and Synthesis of Covalent Inhibitors Targeting Cysteine-29 of Inflammo-Protease Alpha (IPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document describes the discovery and synthesis of a hypothetical C29 inhibitor for a fictional protein, Inflammo-Protease Alpha (IPA). The data, protocols, and pathways presented are representative examples derived from established scientific literature on covalent inhibitor development and are intended to serve as a technical guide for professionals in the field.

Introduction: Targeting Inflammo-Protease Alpha (IPA)

Inflammo-Protease Alpha (IPA) is a cysteine protease implicated in the progression of chronic inflammatory diseases. Its catalytic activity is critically dependent on a nucleophilic cysteine residue at position 29 (Cys29) within its active site. Uncontrolled IPA activity leads to the cleavage of key substrates that amplify pro-inflammatory signaling cascades.[1][2] Consequently, the selective and potent inhibition of IPA represents a promising therapeutic strategy.

This guide details the discovery, synthesis, and characterization of a novel series of covalent inhibitors designed to irreversibly bind to Cys29 of IPA. Covalent inhibitors offer distinct advantages, including prolonged duration of action and high potency, which can be beneficial for targeting enzymes like IPA.[3][4][5] The lead compound, IPA-C29-04 , emerged from a screening and optimization campaign and demonstrates significant potential for further development.

Discovery of the Lead Scaffold

The initial discovery process focused on identifying a suitable scaffold that could be elaborated into a potent and selective covalent inhibitor. A multi-pronged approach combining high-throughput screening (HTS) and fragment-based screening was employed.

High-Throughput Screening of an Electrophilic Fragment Library

A library of 1,600 covalent fragments, each containing a reactive electrophilic "warhead," was screened against IPA.[6] The primary screen was a fluorescence-based assay designed to measure residual IPA enzymatic activity. To mitigate the risk of false positives from contaminants, a robust HTS workflow was established.[6][7] This involved a primary screen to identify initial hits, followed by confirmatory assays and dose-response curves.

The workflow successfully filtered out false positives and identified 15 fragments showing time-dependent inhibition, a hallmark of covalent binding.[6]

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation Library 1,600 Covalent Fragment Library PrimaryScreen Primary HTS Assay (Fluorescence-based) Library->PrimaryScreen HitSelection Initial Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection Identify Actives DoseResponse Dose-Response Confirmation HitSelection->DoseResponse Confirm Potency TimeDependence Time-Dependent Inhibition Assay DoseResponse->TimeDependence Assess Covalency MassSpec Intact Protein MS for Covalent Adduct TimeDependence->MassSpec Verify Binding ValidatedHits Validated Covalent Hits (15 Compounds) MassSpec->ValidatedHits

Figure 1: High-Throughput Screening and Hit Validation Workflow.
Lead Identification

From the validated hits, a pyrazolopyrimidine scaffold was selected for its favorable initial potency and synthetic tractability. This scaffold, linked to an acrylamide warhead, formed the basis for our lead compound, IPA-C29-01 .

Synthesis and Structure-Activity Relationship (SAR)

A focused medicinal chemistry effort was initiated to optimize the initial hit. The synthesis was designed to be modular, allowing for rapid exploration of the structure-activity relationship (SAR). The core synthesis involves a Suzuki coupling to build the pyrazolopyrimidine core, followed by an amidation to install the acrylamide warhead.[8][9]

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Optimization Start Initial Hit: IPA-C29-01 (Pyrazolopyrimidine Scaffold + Acrylamide Warhead) R1_Mod Modification at R1: Explore steric and electronic effects (Result: Phenyl improves potency) Start->R1_Mod Iteration 1 R2_Mod Modification at R2: Improve solubility and cell permeability (Result: Morpholine optimal) Start->R2_Mod Iteration 2 Warhead_Mod Warhead Optimization: Modulate reactivity (Result: α-cyano-acrylamide reduces off-target risk) Start->Warhead_Mod Iteration 3 Optimized Optimized Lead: IPA-C29-04 R1_Mod->Optimized R2_Mod->Optimized Warhead_Mod->Optimized Signaling_Pathway cluster_pathway IPA-Mediated Inflammatory Signaling Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR IPA IPA (Cys29) TNFR->IPA Activates IKK IKK IPA->IKK Cleaves & Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Transcription->Cytokines Produces Inhibitor IPA-C29-04 Inhibitor->IPA Covalent Inhibition

References

An In-depth Technical Guide to the Structural Activity Relationship of C29, a Toll-like Receptor 2 (TLR2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of C29, a known inhibitor of Toll-like receptor 2 (TLR2) signaling. This compound, chemically identified as 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid, was initially identified through in-silico screening as a potential therapeutic agent for inflammatory diseases mediated by excessive TLR2 activation. A critical aspect of this compound's pharmacology is its hydrolysis in solution to its active form, ortho-vanillin. This guide will delve into the quantitative SAR data, detailed experimental methodologies for its characterization, and the signaling pathways it modulates.

Introduction to this compound and its Target: TLR2

Toll-like receptor 2 (TLR2) is a pattern recognition receptor that plays a crucial role in the innate immune system. It recognizes a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, as well as danger-associated molecular patterns (DAMPs) released from damaged host cells. TLR2 forms heterodimers with TLR1 or TLR6 to recognize tri- and di-acylated lipoproteins, respectively. Upon ligand binding, TLR2 undergoes a conformational change, leading to the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), to its Toll/interleukin-1 receptor (TIR) domain. This initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[1][2]

Dysregulation of TLR2 signaling is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting TLR2 is of significant therapeutic interest. This compound emerged from a computer-aided drug design (CADD) effort to identify compounds that could bind to a pocket within the BB loop of the TLR2 TIR domain, a region critical for protein-protein interactions.[1][3]

Mechanism of Action

The primary mechanism of action of this compound, through its active metabolite ortho-vanillin, is the inhibition of TLR2 signaling by disrupting the interaction between the TLR2 TIR domain and the adaptor protein MyD88.[2][4] This blockade prevents the downstream activation of key signaling molecules, including mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, thereby reducing the production of pro-inflammatory cytokines like IL-8 and TNF-α.[1][3]

Structural Activity Relationship (SAR) of this compound and its Analogs

A pivotal discovery in the SAR of this compound is its instability in aqueous solutions, where it hydrolyzes into two components: 3-amino-2-methylbenzoic acid (referred to as C29R) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde, referred to as C29L).[3] Subsequent studies revealed that the inhibitory activity of this compound is primarily attributed to ortho-vanillin.[3]

Quantitative Data for this compound and its Hydrolysis Products

The inhibitory activities of this compound and its derivatives have been quantified using various cellular assays, primarily by measuring the inhibition of TLR2-agonist-induced NF-κB activation or cytokine production.

CompoundChemical StructureTargetAssayIC50 (µM)Reference
This compound 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acidhTLR2/1NF-κB Reporter Assay (HEK293T)19.7[3][5]
hTLR2/6NF-κB Reporter Assay (HEK293T)37.6[3][5]
ortho-vanillin (C29L) 2-hydroxy-3-methoxybenzaldehydehTLR2/1NF-κB Reporter Assay (HEK293T)24.2[3]
hTLR2/6NF-κB Reporter Assay (HEK293T)37.2[3]
3-amino-2-methylbenzoic acid (C29R) 3-amino-2-methylbenzoic acidhTLR2/1 & hTLR2/6NF-κB Reporter Assay (HEK293T)Inactive[3]

hTLR2/1 and hTLR2/6 refer to the human TLR2/TLR1 and TLR2/TLR6 heterodimers, respectively.

The data clearly indicates that ortho-vanillin possesses comparable inhibitory activity to the parent compound this compound, while the other hydrolysis product is inactive. This underscores the importance of the ortho-vanillin scaffold for TLR2 inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and its analogs.

TLR2-Mediated NF-κB Reporter Assay in HEK293T Cells

This assay is fundamental for quantifying the inhibitory potency of compounds on TLR2 signaling.

Objective: To measure the inhibition of TLR2 agonist-induced NF-κB activation in a HEK293T cell line stably expressing TLR2 and an NF-κB-driven luciferase reporter gene.

Materials:

  • HEK-TLR2/NF-κB-luciferase reporter cell line

  • Complete DMEM medium (with 10% FBS, penicillin/streptomycin)

  • TLR2 agonists: Pam3CSK4 (for TLR2/1), FSL-1 (for TLR2/6)

  • Test compounds (this compound, ortho-vanillin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK-TLR2/NF-κB-luciferase cells at a density of 3 x 10^4 cells/well in a 96-well plate in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Pre-treat the cells by adding 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • TLR2 Agonist Stimulation: Prepare TLR2 agonists (Pam3CSK4 at a final concentration of 10 ng/mL or FSL-1 at 100 ng/mL) in complete DMEM. Add 10 µL of the agonist solution to the wells. For negative control wells, add 10 µL of medium.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well. Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 values by fitting the data to a dose-response curve.

Co-Immunoprecipitation of TLR2 and MyD88

This biochemical assay is used to demonstrate that this compound disrupts the physical interaction between TLR2 and its downstream adaptor protein MyD88.

Objective: To assess the effect of this compound on the ligand-induced association of endogenous TLR2 and MyD88 in THP-1 human monocytic cells.

Materials:

  • THP-1 cells

  • PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells

  • TLR2 agonist (e.g., Pam3CSK4)

  • This compound

  • Co-Immunoprecipitation (Co-IP) Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-MyD88 antibody for immunoprecipitation

  • Anti-TLR2 antibody for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 24 hours.

  • Treatment and Stimulation: Pre-treat the differentiated THP-1 cells with this compound (e.g., 150 µM) or vehicle for 1 hour. Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4 at 50 ng/mL) for a specified time (e.g., 15 or 30 minutes).[3]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with Co-IP Lysis/Wash Buffer on ice.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an anti-MyD88 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP Lysis/Wash Buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-TLR2 antibody to detect co-immunoprecipitated TLR2.

    • Probe for MyD88 as a loading control for the immunoprecipitation.

Visualizations

TLR2 Signaling Pathway and Point of Inhibition by this compound

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., Lipoproteins) TLR2_TLR1_6 TLR2/1 or TLR2/6 PAMPs->TLR2_TLR1_6 binds MyD88 MyD88 TLR2_TLR1_6->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IKK_complex IKK Complex TRAF6->IKK_complex NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 activates NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation This compound This compound (ortho-vanillin) This compound->MyD88 inhibits interaction Gene_expression Pro-inflammatory Gene Expression (IL-8, TNF-α) NFkB_translocation->Gene_expression induces

Caption: TLR2 signaling pathway and the inhibitory action of this compound (ortho-vanillin).

Experimental Workflow for this compound Activity Screening

C29_Screening_Workflow start Start: In Silico Screening of Compound Library hit_id Identification of this compound as a Potential Hit start->hit_id cell_assay HEK-TLR2/NF-κB Reporter Assay hit_id->cell_assay ic50 Determine IC50 Values cell_assay->ic50 hydrolysis_study Investigate this compound Stability and Hydrolysis ic50->hydrolysis_study active_metabolite Identify ortho-vanillin as the Active Component hydrolysis_study->active_metabolite mechanism_study Mechanism of Action Studies (Co-IP) active_metabolite->mechanism_study conclusion Conclusion: ortho-vanillin is a TLR2 Signaling Inhibitor mechanism_study->conclusion

Caption: Logical workflow for the identification and characterization of this compound.

Conclusion

This compound, and more specifically its active form ortho-vanillin, represents an important chemical scaffold for the development of Toll-like receptor 2 inhibitors. The structural activity relationship studies highlight the critical role of the ortho-vanillin moiety for the observed biological activity. The provided experimental protocols offer a robust framework for researchers to further investigate this compound and its analogs, and to screen for novel TLR2 inhibitors. The continued exploration of the SAR of this compound class holds promise for the development of new therapeutics for a range of inflammatory and immune-mediated diseases.

References

The C29 Compound: A Technical Guide to a Potent Inhibitor of TLR2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound C29, also known as TLR2-IN-C29, is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. With the CAS number 363600-92-4, this synthetic compound has emerged as a critical tool for investigating the role of TLR2 in inflammatory and immune responses. This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental validation of this compound, offering valuable insights for researchers in immunology and drug development.

Introduction to this compound (TLR2-IN-C29)

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR2 is unique in its ability to form heterodimers with either TLR1 or TLR6, enabling it to recognize a wide array of microbial components, including lipoproteins from bacteria, fungi, and parasites. Upon activation, TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of the immune response.

This compound has been identified as a selective inhibitor of both TLR2/TLR1 and TLR2/TLR6 signaling pathways in human cells.[1][2][3] Its ability to specifically block this pathway makes it an invaluable asset for dissecting the physiological and pathological roles of TLR2.

Physicochemical and Biological Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and application.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 363600-92-4[4]
Molecular Formula C₁₆H₁₅NO₄[1][4]
Molecular Weight 285.3 g/mol [4]
IUPAC Name 3-[[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-2-methylbenzoic acid[1]
Synonyms TLR2-IN-C29[4]
Purity ≥95%[4]
Appearance Solid[1]
Table 2: Solubility of this compound
SolventSolubilityReference
DMSO 11 mg/mL[4]
DMF 10 mg/mL[4]
Ethanol 0.5 mg/mL[4]
PBS (pH 7.2) 0.3 mg/mL[4]
Table 3: Biological Activity of this compound
ParameterValueCell Line/SystemReference
Target Toll-like receptor 2 (TLR2)Human and Murine Cells[4]
IC₅₀ (TLR2/1) ~21 µMNot specified
IC₅₀ (TLR2/6) ~23 µMNot specified

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the Toll/Interleukin-1 receptor (TIR) domain of TLR2. The TIR domain is a highly conserved intracellular signaling domain essential for the recruitment of downstream adaptor proteins.

The canonical TLR2 signaling pathway is initiated upon ligand binding, which induces the dimerization of TLR2 with either TLR1 or TLR6. This conformational change facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the TIR domain of the receptor complex. MyD88, in turn, recruits and activates interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

This compound has been shown to inhibit the crucial interaction between TLR2 and MyD88.[4] By binding to a pocket within the TIR domain of TLR2, this compound prevents the recruitment of MyD88, effectively halting the propagation of the downstream inflammatory signal.[4] This leads to a reduction in the activation of both MAPK and NF-κB, and consequently, a decrease in the production of pro-inflammatory cytokines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2_TLR1 TLR2/TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 Recruitment TLR2_TLR6 TLR2/TLR6 TLR2_TLR6->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response NFkB->Inflammatory_Response This compound This compound Compound This compound->MyD88 Inhibits Interaction PAMPs PAMPs (e.g., Lipoproteins) PAMPs->TLR2_TLR1 PAMPs->TLR2_TLR6 start Cell Treatment (this compound & Ligand) lysis Cell Lysis start->lysis ip Immunoprecipitation (anti-MyD88 Ab) lysis->ip beads Protein A/G Bead Capture ip->beads wash Washing Steps beads->wash elute Elution wash->elute wb Western Blot (anti-TLR2 Ab) elute->wb

References

An In-depth Technical Guide to the In Vitro Characterization of C29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "C29" is a hypothetical small molecule inhibitor used for illustrative purposes within this technical guide. The data, experimental protocols, and pathways described herein are representative examples of a typical in vitro characterization process in drug discovery and are not based on a specific real-world compound designated as this compound.

This document provides a comprehensive overview of the in vitro characterization of the hypothetical small molecule inhibitor, this compound. It details its biochemical and cellular activities, outlines the methodologies used for its evaluation, and illustrates its mechanism of action and the experimental workflow.

Data Presentation

The quantitative data for this compound, derived from a series of in vitro assays, are summarized below. These tables are designed for clear comparison of its potency and selectivity.

Table 1: Biochemical Activity of this compound

Assay TypeTargetMetricValue
Binding AssayTarget Kinase AKd45 nM
Enzymatic AssayTarget Kinase AIC50120 nM
Enzymatic AssayOff-Target Kinase BIC508,500 nM
Enzymatic AssayOff-Target Kinase CIC50> 10,000 nM

Table 2: Cellular Activity of this compound

Cell LineAssay TypeMetricValue
Human Colon Cancer (HCT116)Target EngagementEC50250 nM
Human Colon Cancer (HCT116)Anti-ProliferationIC50600 nM
Normal Human Fibroblasts (WI-38)CytotoxicityCC50> 20 µM

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize this compound are provided below.

1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

  • Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by the test compound (this compound). Binding of a europium-labeled anti-tag antibody to the kinase and the binding of the tracer to the kinase result in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibition by this compound disrupts this proximity, leading to a decrease in the TR-FRET signal.

  • Methodology:

    • A kinase/antibody mixture is prepared in a buffer solution.

    • This compound is serially diluted to create a concentration gradient and added to the wells of a 384-well plate.

    • The kinase/antibody mixture is added to the wells containing this compound and incubated for a specified period.

    • The tracer solution is added to all wells and incubated to allow the binding reaction to reach equilibrium.

    • The plate is read on a TR-FRET-compatible plate reader, and the IC50 value is calculated from the resulting dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound and incubated for 72 hours.

    • Following the incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.

    • The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the general workflow for its in vitro characterization.

cluster_0 Cell Membrane Receptor Growth Factor Receptor TargetA Target Kinase A Receptor->TargetA This compound This compound This compound->TargetA Inhibition Downstream Downstream Signaling Cascade TargetA->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Binding Binding Affinity (Kd) Enzymatic Enzymatic Inhibition (IC50) Binding->Enzymatic Selectivity Selectivity Profiling Enzymatic->Selectivity TargetEngage Target Engagement (EC50) Selectivity->TargetEngage Prolif Anti-Proliferation (IC50) TargetEngage->Prolif Cyto Cytotoxicity (CC50) Prolif->Cyto Analysis Data Analysis & SAR Cyto->Analysis Start Compound this compound Start->Binding

C29: A Targeted Inhibitor of MyD88-Dependent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor C29 and its impact on MyD88-dependent signaling pathways. This compound has emerged as a significant tool for studying and potentially targeting inflammatory responses mediated by Toll-like receptor 2 (TLR2), a key upstream activator of the MyD88 signaling cascade. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and MyD88-Dependent Signaling

Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein that plays a central role in the innate immune system. It is essential for the signaling cascades initiated by most Toll-like receptors (TLRs), with the exception of TLR3, and the interleukin-1 receptor (IL-1R) family. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines.

The small molecule this compound is a selective inhibitor of TLR2 signaling. It functions by specifically targeting the Toll/Interleukin-1 receptor (TIR) domain of TLR2. This targeted action prevents the crucial interaction between TLR2 and the MyD88 adaptor protein, thereby blocking the initiation of the downstream inflammatory signaling cascade.

Mechanism of Action of this compound

This compound's inhibitory effect is centered on the disruption of the protein-protein interaction between TLR2 and MyD88. Specifically, this compound binds to a pocket within the TIR domain of TLR2, known as the BB loop pocket. This binding event sterically hinders the recruitment of MyD88 to the activated TLR2 receptor complex. By preventing the TLR2-MyD88 association, this compound effectively abrogates the subsequent downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[1]

TLR2_MyD88_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand TLR2/1 or TLR2/6 Ligand (e.g., P3C) TLR2 TLR2/1 or TLR2/6 Ligand->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates MAPK_pathway->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes This compound This compound This compound->TLR2 Inhibits MyD88 Recruitment

Caption: MyD88-dependent signaling via TLR2 and this compound's inhibitory action.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various aspects of MyD88-dependent signaling as reported in the literature.

Table 1: Effect of this compound on Protein-Protein Interactions and Downstream Signaling

Cell TypeLigand (Concentration)This compound ConcentrationEffectOutcomeReference
THP-1 human monocytesP3C (50 ng/mL)150 µMInhibition of TLR2-MyD88 interactionStatistically significant reduction in interaction at 30 min[1]
Murine peritoneal macrophagesP3C (50 ng/mL)50 µMInhibition of MAPK activationBlocked robust MAPK activation at 30 min[1]
Murine peritoneal macrophagesP3C (50 ng/mL)50 µMInhibition of NF-κB activationReduced NF-κB activation from 5 to 30 min[1]
Murine peritoneal macrophagesP3C (50 ng/mL)50 µMInhibition of IκBα degradationPrevented IκBα degradation at 15 and 30 min[1]

Table 2: Effect of this compound on Cytokine Expression

Cell TypeLigandThis compound EffectCytokineOutcomeReference
THP-1 cellsP3C and P2CSuppression of gene expressionIL-1βSignificantly suppressed[1]
Primary mouse macrophagesP3CReduction of mRNA expressionTNF-αReduced[1]
Primary mouse macrophagesP3CReduction of protein expressionIL-12 p40Reduced[1]
HEK-TLR2 cellsHeat-killed P. aeruginosa and S. aureusInhibition of mRNA expressionIL-8Significantly inhibited[2]
HEK-TLR2 cellsLive F. tularensisInhibition of mRNA expressionIL-8Significantly inhibited[2]
Murine peritoneal macrophagesHeat-killed S. pneumoniae and S. aureusInhibition of mRNA expressionIL-1βSignificantly blocked[2]
Murine peritoneal macrophagesLive S. pneumoniaeInhibition of mRNA expressionIL-1β and IL-12 p40Inhibited[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

This protocol is used to assess the physical interaction between TLR2 and MyD88 in the presence or absence of this compound.

  • Cell Culture and Treatment:

    • Culture THP-1 human monocytes and differentiate them with PMA (e.g., 20 ng/mL for 24 hours).

    • Pre-treat the cells with this compound (e.g., 150 µM) or a vehicle control for 1 hour.

    • Stimulate the cells with a TLR2 ligand such as Pam3CSK4 (P3C) (e.g., 50 ng/mL) for specified time points (e.g., 15 and 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., containing non-ionic detergents like NP-40 and protease/phosphatase inhibitors).

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-MyD88 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-TLR2 antibody to detect co-immunoprecipitated TLR2.

    • Also, probe for MyD88 to confirm successful immunoprecipitation.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

CoIP_Workflow cluster_prep Cell Preparation and Treatment cluster_lysis Lysate Preparation cluster_ip Immunoprecipitation cluster_wb Analysis A Differentiate THP-1 cells with PMA B Pre-treat with this compound or Vehicle A->B C Stimulate with TLR2 Ligand (P3C) B->C D Cell Lysis C->D E Centrifuge and Collect Supernatant D->E F Pre-clear Lysate E->F G Incubate with anti-MyD88 Antibody F->G H Capture with Protein A/G Beads G->H I Wash Beads H->I J Elute Proteins I->J K SDS-PAGE and Western Blot J->K L Probe for TLR2 and MyD88 K->L

Caption: Workflow for assessing TLR2-MyD88 interaction via co-immunoprecipitation.

This protocol is used to measure the activation (phosphorylation) of downstream signaling molecules like MAPKs and the degradation of IκBα.

  • Cell Culture and Treatment:

    • Culture murine peritoneal macrophages or other suitable cell lines.

    • Pre-treat cells with this compound (e.g., 50 µM) or vehicle for 1 hour.

    • Stimulate with a TLR2 ligand (e.g., P3C at 50 ng/mL) for various time points (e.g., 5, 15, 30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-JNK), total MAPKs, IκBα, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol is used to quantify the mRNA levels of pro-inflammatory cytokines.

  • Cell Culture and Treatment:

    • Culture cells (e.g., THP-1, primary macrophages, HEK-TLR2) and treat with this compound and a TLR2 agonist as described previously.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol or RNeasy).

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine genes (e.g., IL1B, TNF, IL8, IL12B) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

    • Perform the PCR reaction in a real-time PCR thermal cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Summary and Conclusion

The small molecule this compound is a potent and selective inhibitor of TLR2-mediated, MyD88-dependent signaling. Its mechanism of action involves the direct binding to the TIR domain of TLR2, which effectively blocks the recruitment of the MyD88 adaptor protein. This inhibitory action leads to the suppression of downstream signaling pathways, including the MAPK and NF-κB cascades, and a subsequent reduction in the production of pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study of MyD88-dependent inflammation and the therapeutic potential of targeting the TLR2-MyD88 interaction. This compound serves as a valuable chemical probe for dissecting the intricacies of innate immune signaling and as a lead compound for the development of novel anti-inflammatory therapeutics.

References

The Role of IRAK-M (C29) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase-M (IRAK-M), also known as IRAK-3 or C29, is a critical negative regulator of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Predominantly expressed in monocytes and macrophages, IRAK-M plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation.[4] Dysregulation of IRAK-M expression or function is implicated in the pathogenesis of a wide range of inflammatory diseases, including sepsis, rheumatoid arthritis, asthma, and inflammatory bowel disease. This technical guide provides a comprehensive overview of IRAK-M's mechanism of action, its role in various inflammatory conditions, relevant quantitative data, detailed experimental protocols, and the current landscape of therapeutic targeting.

Introduction to IRAK-M (this compound)

The IRAK family of serine/threonine kinases consists of four members: IRAK-1, IRAK-2, IRAK-M (IRAK-3), and IRAK-4.[3][5] While IRAK-1 and IRAK-4 are active kinases, IRAK-2 and IRAK-M are considered pseudokinases with limited or no catalytic activity.[5] IRAK-M's primary function is to inhibit the signaling cascade initiated by the activation of TLRs and IL-1Rs by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2]

Mechanism of Action and Signaling Pathways

IRAK-M exerts its inhibitory effects through multiple mechanisms, primarily by interfering with the formation of the Myddosome complex, a key signaling platform in the TLR/IL-1R pathway.

Inhibition of the MyD88-Dependent Signaling Pathway

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK-4 and IRAK-1 or IRAK-2.[6][7] This leads to the phosphorylation of IRAK-1, its dissociation from the receptor complex, and subsequent interaction with TNF receptor-associated factor 6 (TRAF6).[6][8] The IRAK-1/TRAF6 complex then activates downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines.[1][9]

IRAK-M disrupts this cascade by preventing the dissociation of IRAK-1 and IRAK-4 from MyD88, thereby inhibiting the formation of the IRAK-1/TRAF6 complex.[1][4]

IRAK_M_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 Activation IRAK_M IRAK-M (this compound) IRAK_M->IRAK4 Inhibition IRAK_M->IRAK1 Inhibition TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocation MAPK->Inflammatory_Genes Activation

Caption: IRAK-M's inhibitory role in the TLR/IL-1R signaling pathway.
Regulation of NF-κB and MAPK Pathways

By preventing the activation of TRAF6, IRAK-M effectively blocks the downstream activation of both the canonical NF-κB pathway and the MAPK pathways (p38 and JNK).[1][9] This leads to a significant reduction in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Role of IRAK-M in Inflammatory Diseases

The dysregulation of IRAK-M has been linked to the pathophysiology of several inflammatory diseases.

Sepsis

During sepsis, an initial hyper-inflammatory phase is often followed by a state of immunosuppression known as "endotoxin tolerance," rendering the host susceptible to secondary infections.[2] IRAK-M is a key mediator of this immunosuppressive state.[2] Upregulation of IRAK-M in monocytes during sepsis leads to a blunted response to subsequent bacterial challenges.[2]

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation, the role of IRAK-M is complex. Some studies suggest that increased IRAK-M expression in the synovium may have a protective role by dampening inflammatory responses.[10] However, the precise role of IRAK-M in the initiation and progression of RA is still under investigation.

Asthma and Allergic Airway Inflammation

In allergic asthma, IRAK-M expression is elevated in airway epithelial cells.[11] Studies in mouse models have shown that IRAK-M deficiency leads to exacerbated airway inflammation, suggesting a protective role for IRAK-M in controlling allergic responses.[11]

Inflammatory Bowel Disease (IBD)

IRAK-M is thought to play a role in maintaining intestinal homeostasis by regulating the immune response to commensal bacteria. While some genetic studies have not found a direct association between IRAK-M polymorphisms and IBD susceptibility, its role in modulating the severity of intestinal inflammation is an active area of research.

Quantitative Data on IRAK-M Function

The following tables summarize key quantitative findings from studies investigating the role of IRAK-M.

Table 1: Impact of IRAK-M Deficiency on Cytokine and Chemokine Expression

Disease ModelCell/Tissue TypeCytokine/ChemokineFold Change (KO vs. WT)Reference
Antigen-Induced Airway InflammationLung TissueIL-17A mRNA~2.5-fold increase[11]
Antigen-Induced Airway InflammationLung TissueTSLP mRNA~2-fold increase[11]
Antigen-Induced Airway InflammationLung TissueIL-25 mRNA~3-fold increase[11]
Antigen-Induced Airway InflammationLung TissueIL-33 mRNA~2-fold increase[11]
Myocardial InfarctionInfarcted MyocardiumIL-6Increased[11]
Myocardial InfarctionInfarcted MyocardiumTNF-αIncreased[11]

Table 2: IRAK Family Inhibitors and their Potency

InhibitorTarget(s)IC50Reference
IRAK-1/4 Inhibitor IIRAK-1, IRAK-40.3 µM, 0.2 µM[5][12]
PF-06426779IRAK-41 nM[13]
R191IRAK-1, IRAK-4IRAK-4: 3 nM[13]
Zabedosertib (BAY 1834845)IRAK-43.55 nM[12]
PROTAC IRAK3 degrade-1IRAK-35 nM[12]

Detailed Experimental Protocols

Western Blot Analysis of IRAK-M Expression

This protocol describes the detection of IRAK-M protein levels in cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-IRAK-M antibody (e.g., Cell Signaling Technology #4369)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-IRAK-M antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow start Start: Cell Sample lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Electrotransfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-IRAK-M) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: Workflow for Western Blot analysis of IRAK-M.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Samples and standards

  • Detection antibody (biotin-conjugated)

  • Avidin-HRP conjugate

  • Substrate solution (TMB)

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Plate Preparation: Prepare standards and samples.

  • Add Samples and Standards: Add standards and samples to the wells of the pre-coated ELISA plate and incubate.

  • Washing: Wash the plate to remove unbound substances.

  • Add Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.

  • Washing: Wash the plate.

  • Add Avidin-HRP: Add the Avidin-HRP conjugate to each well and incubate.

  • Washing: Wash the plate.

  • Add Substrate: Add the TMB substrate solution to each well. A color change will develop.

  • Stop Reaction: Add the stop solution to stop the color development.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

In Vivo Murine Model of Sepsis

This protocol outlines a cecal ligation and puncture (CLP) model to study the role of IRAK-M in sepsis.

Materials:

  • Wild-type and IRAK-M knockout mice

  • Anesthetic

  • Surgical instruments

  • Suture material

Procedure:

  • Anesthesia: Anesthetize the mice.

  • Surgical Preparation: Shave and disinfect the abdominal area.

  • Laparotomy: Make a midline abdominal incision to expose the cecum.

  • Cecal Ligation: Ligate the cecum below the ileocecal valve.

  • Puncture: Puncture the ligated cecum with a needle of a specific gauge to induce sepsis of a desired severity.

  • Closure: Return the cecum to the abdominal cavity and close the incision in layers.

  • Post-operative Care: Provide fluid resuscitation and analgesia.

  • Monitoring: Monitor the mice for signs of sepsis and survival.

  • Sample Collection: At predetermined time points, collect blood and tissues for analysis of inflammatory markers.

Therapeutic Targeting of the IRAK-M Pathway

Given its central role in regulating inflammation, the IRAK pathway is an attractive target for therapeutic intervention in a variety of inflammatory diseases.

IRAK-M Inhibitors and Degraders

While much of the drug development focus has been on the active kinases IRAK-1 and IRAK-4, direct targeting of IRAK-M is an emerging strategy.[10][12] Small molecules that can either inhibit the function of IRAK-M or induce its degradation (e.g., PROTACs) are in early stages of development.[12] For instance, PROTAC IRAK3 degrade-1 has shown potent and selective degradation of IRAK-3 with an IC50 of 5 nM.[12]

IRAK-4 Inhibitors

A number of IRAK-4 inhibitors are in clinical development for the treatment of inflammatory diseases like rheumatoid arthritis.[10] By inhibiting IRAK-4, these drugs can block the entire downstream signaling cascade, effectively mimicking the effect of increased IRAK-M activity.

Conclusion and Future Directions

IRAK-M (this compound) is a master regulator of innate immune responses, and its role in the pathogenesis of inflammatory diseases is becoming increasingly clear. The development of therapeutics that can modulate IRAK-M activity holds great promise for the treatment of a wide range of debilitating conditions. Future research should focus on further elucidating the cell-type-specific functions of IRAK-M, identifying novel interacting partners, and developing potent and selective modulators of its activity for clinical use. A deeper understanding of the intricate regulatory mechanisms governing IRAK-M expression and function will be crucial for the successful translation of these findings into effective therapies.

References

Methodological & Application

C29 Inhibitor: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C29 is a small molecule inhibitor of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.[1][2] TLR2 forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, initiating an inflammatory response.[2] this compound acts by targeting a pocket within the Toll/Interleukin-1 receptor (TIR) domain of TLR2, which is crucial for downstream signaling.[2][3] This inhibition prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), thereby blocking the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2][3] These application notes provide detailed protocols for investigating the effects of the this compound inhibitor in cell-based assays.

Quantitative Data Summary

The inhibitory activity of this compound on TLR2 signaling has been quantified by determining its half-maximal inhibitory concentration (IC50) for the two main TLR2 heterodimers.

HeterodimerSpeciesIC50 (μM)Reference
hTLR2/TLR1Human19.7[1][4]
hTLR2/TLR6Human37.6[1][4]

Signaling Pathway

The following diagram illustrates the TLR2 signaling pathway and the point of inhibition by this compound.

TLR2_Pathway TLR2 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAMPs PAMPs TLR2/1 TLR2/1 PAMPs->TLR2/1 TLR2/6 TLR2/6 PAMPs->TLR2/6 TIR_Domain TIR Domain TLR2/1->TIR_Domain TLR2/6->TIR_Domain MyD88 MyD88 TIR_Domain->MyD88 Recruitment MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response This compound This compound This compound->TIR_Domain Inhibition

Caption: this compound inhibits TLR2 signaling by targeting the TIR domain.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of the this compound inhibitor on a given cell line.

Experimental Workflow:

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound inhibitor Incubate_24h->Treat_this compound Incubate_48_72h Incubate for 48-72h Treat_this compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • HEK-TLR2 or THP-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound inhibitor stock solution (e.g., 50 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of TLR2 Signaling

This protocol is for examining the effect of this compound on the activation of downstream signaling molecules in the TLR2 pathway.

Experimental Workflow:

Western_Blot_Workflow Western Blot Workflow Start Start Cell_Culture Culture and treat cells with this compound and TLR2 agonist Start->Cell_Culture Cell_Lysis Lyse cells and quantify protein Cell_Culture->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands Secondary_Ab->Detection Analysis Analyze results Detection->Analysis End End Analysis->End

Caption: General workflow for Western Blot analysis.

Materials:

  • THP-1 cells

  • This compound inhibitor

  • TLR2 agonist (e.g., Pam3CSK4)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate THP-1 cells and differentiate them into macrophages using PMA. Pre-treat the cells with this compound (e.g., 50 µM) for 1 hour, followed by stimulation with a TLR2 agonist (e.g., 100 ng/mL Pam3CSK4) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation of TLR2 and MyD88

This protocol is to determine if this compound inhibits the interaction between TLR2 and its adaptor protein MyD88.

Experimental Workflow:

CoIP_Workflow Co-Immunoprecipitation Workflow Start Start Cell_Treatment Treat cells with this compound and TLR2 agonist Start->Cell_Treatment Cell_Lysis Lyse cells with non-denaturing buffer Cell_Treatment->Cell_Lysis Pre_Clearing Pre-clear lysate with beads Cell_Lysis->Pre_Clearing Immunoprecipitation Incubate with anti-MyD88 antibody Pre_Clearing->Immunoprecipitation Complex_Capture Capture complex with Protein A/G beads Immunoprecipitation->Complex_Capture Washing Wash beads Complex_Capture->Washing Elution Elute proteins Washing->Elution Western_Blot Analyze by Western Blot for TLR2 Elution->Western_Blot End End Western_Blot->End

Caption: Workflow for Co-Immunoprecipitation of TLR2 and MyD88.

Materials:

  • THP-1 cells

  • This compound inhibitor

  • TLR2 agonist (e.g., P3C)

  • Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors

  • Anti-MyD88 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-TLR2 antibody for Western blotting

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment: Differentiate THP-1 cells and pre-treat with this compound (e.g., 150 µM) for 1 hour, followed by stimulation with P3C (e.g., 50 ng/mL) for 15-30 minutes.[3]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MyD88 antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-TLR2 antibody to detect the co-precipitated TLR2.

References

Application Notes and Protocols for C29 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C29, also known as TLR2-IN-C29, is a potent and selective small-molecule inhibitor of Toll-like receptor 2 (TLR2) signaling.[1][2][3] TLR2 is a key pattern recognition receptor in the innate immune system that recognizes a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. Upon activation, TLR2 forms heterodimers with TLR1 or TLR6, initiating a signaling cascade that leads to the activation of downstream pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines and chemokines.[1][4] this compound exerts its inhibitory effect by binding to a specific pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2, thereby blocking its interaction with the adaptor protein MyD88 and abrogating downstream signaling.[1][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study TLR2-mediated signaling and its downstream consequences.

Product Information

Property Value
Synonyms TLR2-IN-C29, 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid
CAS Number 363600-92-4
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.3 g/mol
Appearance Crystalline solid
Purity ≥ 95%
Solubility DMSO: 50 mM (14.3 mg/ml)[4], DMF: 10 mg/ml, Ethanol: 0.5 mg/ml, PBS (pH 7.2): 0.3 mg/ml[3]
Storage Store as a solid at -20°C for up to 4 years. A stock solution in DMSO can be stored at -20°C for up to 2 months.[3][4] Avoid repeated freeze-thaw cycles.[4]

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been characterized in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) and effective concentrations of this compound in different human and murine cell lines.

Target Cell Line Assay IC₅₀ / Effective Concentration Reference
hTLR2/1 signalingHEK293TNF-κB Reporter AssayIC₅₀: 19.7 µM[6][7]
hTLR2/6 signalingHEK293TNF-κB Reporter AssayIC₅₀: 37.6 µM[6][7]
TLR2/1 signalingTHP-1Cytokine Release50 µM[3]
TLR2/6 signalingTHP-1Cytokine Release50 µM[3]
TLR2-MyD88 InteractionTHP-1Co-immunoprecipitation150 µM[3][5]
mTLR2/1 signalingMurine MacrophagesNF-κB Reporter Assay50 µM[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • To prepare a 50 mM stock solution, dissolve 14.3 mg of this compound powder in 1 ml of DMSO.[4]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

General Cell Treatment Protocol

Materials:

  • Cells of interest (e.g., THP-1, HEK293-hTLR2)

  • Complete cell culture medium

  • This compound stock solution (50 mM in DMSO)

  • TLR2 agonist (e.g., Pam3CSK4 for TLR2/1, FSL-1 for TLR2/6)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells in a suitable culture plate (e.g., 96-well, 24-well, or 6-well plate) at the desired density and allow them to adhere and recover overnight.

  • The following day, dilute the this compound stock solution to the desired final concentration in complete cell culture medium. A typical working concentration range is 25-200 µM.[4] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

  • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Pre-incubate the cells with this compound for 1 hour at 37°C in a CO₂ incubator.[1][2]

  • After the pre-incubation, add the TLR2 agonist to the wells at the desired concentration.

  • Incubate the cells for the desired period (e.g., 5 hours for NF-κB activation, 24 hours for cytokine production).[2][6]

  • Proceed with downstream analysis, such as Western blotting, ELISA, or reporter gene assays.

Western Blotting for MAPK and NF-κB Pathway Activation

This protocol allows for the analysis of key signaling proteins downstream of TLR2 activation.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treatment with this compound and a TLR2 agonist, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. This compound treatment is expected to reduce the phosphorylation of MAPK proteins and prevent the degradation of IκBα upon TLR2 agonist stimulation.[5]

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor.

Materials:

  • HEK293 cells stably or transiently expressing human TLR2 and an NF-κB-luciferase reporter construct

  • This compound

  • TLR2 agonist

  • Luciferase assay reagent

Procedure:

  • Seed the reporter cells in a 96-well white, clear-bottom plate.

  • Allow the cells to recover for 24-48 hours.[6]

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with a TLR2 agonist for 5-6 hours.[6]

  • Lyse the cells and measure the firefly luciferase activity according to the manufacturer's instructions of the luciferase assay kit.

  • Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control or to total protein concentration.

IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol measures the production of the pro-inflammatory chemokine IL-8.

Materials:

  • Cell culture supernatants from treated cells

  • Human IL-8 ELISA kit

Procedure:

  • Collect the cell culture supernatants after treating the cells with this compound and a TLR2 agonist for 24 hours.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the IL-8 ELISA according to the manufacturer's protocol.

  • Briefly, add standards and samples to the wells of an antibody-coated plate.

  • Incubate, wash, and add a detection antibody.

  • Add a substrate solution and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of IL-8 in the samples based on the standard curve. This compound is expected to dose-dependently inhibit the TLR2 agonist-induced production of IL-8.[3]

Visualizations

Signaling Pathway of TLR2 Inhibition by this compound

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand TLR2/1 TLR2/1 Ligand->TLR2/1 TLR2/6 TLR2/6 Ligand->TLR2/6 MyD88 MyD88 TLR2/1->MyD88 TLR2/6->MyD88 MAPK MAPK MyD88->MAPK IkBa IkBa MyD88->IkBa Inflammatory_Response Inflammatory_Response MAPK->Inflammatory_Response NF-kB NF-kB NF-kB->Inflammatory_Response IkBa->NF-kB Inhibits This compound This compound This compound->TLR2/1 Inhibits Interaction This compound->TLR2/6 Inhibits Interaction

Caption: this compound inhibits TLR2 signaling by blocking the MyD88-dependent pathway.

Experimental Workflow for this compound Treatment and Analysis

C29_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Pre-incubation Pre-incubate with this compound (1h) Cell_Seeding->Pre-incubation C29_Prep Prepare this compound Solution C29_Prep->Pre-incubation Stimulation Stimulate with TLR2 Agonist Pre-incubation->Stimulation Western_Blot Western Blot (MAPK, NF-kB) Stimulation->Western_Blot ELISA ELISA (IL-8) Stimulation->ELISA Reporter_Assay NF-kB Reporter Assay Stimulation->Reporter_Assay

Caption: A general workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols for C29: Solubility and In Vivo Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubilization and preparation of C29, a selective Toll-like receptor 2 (TLR2) inhibitor, for in vivo experimental studies. Adherence to these guidelines will aid in achieving consistent and reproducible results.

Introduction to this compound

This compound is a small molecule inhibitor of TLR2 signaling.[1][2][3] It functions by targeting a pocket within the Toll/IL-1 receptor (TIR) domain of TLR2, thereby inhibiting its interaction with the MyD88 adapter protein.[4] This disruption of the TLR2 signaling cascade blocks downstream activation of NF-κB and MAPKs.[5] this compound has been shown to inhibit both TLR2/1 and TLR2/6 signaling in human cells, while in murine cells, it preferentially inhibits TLR2/1 signaling.[4] Its ability to modulate inflammatory responses makes it a valuable tool for research in immunology, oncology, and infectious diseases.[1][5]

This compound Solubility Profile

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that this compound is a hydrophobic compound with limited aqueous solubility.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 30 mg/mL (105.16 mM)[6]Hygroscopic DMSO can reduce solubility; use freshly opened solvent.[1][6]
Dimethylformamide (DMF)10 mg/mL[2]
Ethanol0.5 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)0.3 mg/mL[2]Limited solubility in aqueous solutions.

Preparation of this compound for In Vivo Studies

Due to its poor water solubility, this compound requires a specific vehicle for effective in vivo administration. A commonly used and well-tolerated formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3][7]

Recommended In Vivo Formulation

A widely used vehicle for the intraperitoneal administration of this compound in mice consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

This vehicle has been shown to be tolerable in rodents and effective for dissolving hydrophobic compounds for in vivo studies.[7][8]

Protocol for Preparing this compound Injection Solution

This protocol describes the preparation of a this compound solution for intraperitoneal injection. It is recommended to prepare the final working solution fresh on the day of use.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM).[3] Ensure complete dissolution. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Prepare the Final Injection Solution (Example for 1 mL):

    • In a sterile tube, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:

      • Add 400 µL of PEG300 .

      • Add the required volume of your this compound DMSO stock solution to achieve the final desired concentration. For example, to achieve a final concentration of X mg/mL, you would add (X mg / Stock Concentration in mg/mL) of the stock solution. Ensure the final volume of DMSO does not exceed 10% of the total volume (100 µL in this 1 mL example).

      • Add 100 µL of DMSO (adjusting for the volume of this compound stock solution added to bring the total DMSO volume to 100 µL).

      • Add 50 µL of Tween-80 . Mix until the solution is clear.

      • Add 450 µL of sterile saline . Mix thoroughly to ensure a homogenous solution.

    • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. The final solution should be clear.[1]

Workflow for this compound In Vivo Formulation Preparation

G cluster_stock Stock Solution Preparation cluster_final Final Injection Solution Preparation C29_powder This compound Powder dissolve Dissolve C29_powder->dissolve DMSO Anhydrous DMSO DMSO->dissolve stock_solution Concentrated this compound Stock Solution dissolve->stock_solution storage Store at -20°C or -80°C stock_solution->storage start Start with Sterile Tube add_peg Add 40% PEG300 start->add_peg mix1 Mix add_peg->mix1 add_stock Add this compound Stock (Final 10% DMSO) mix2 Mix add_stock->mix2 add_tween Add 5% Tween-80 mix3 Mix add_tween->mix3 add_saline Add 45% Saline final_solution Final this compound Injection Solution add_saline->final_solution mix1->add_stock mix2->add_tween mix3->add_saline

Caption: Workflow for preparing this compound for in vivo administration.

In Vivo Administration Protocol: Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for the intraperitoneal injection of this compound in mice. All animal procedures must be approved and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound injection solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other appropriate disinfectant

  • Gauze pads

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.

  • Injection Site Identification: The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]

  • Disinfection: Cleanse the injection site with a gauze pad soaked in 70% ethanol.

  • Injection:

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[9]

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended IP injection volume for mice is 10 mL/kg.[11]

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Experimental Workflow for In Vivo this compound Study

G cluster_prep Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_acclimation Animal Acclimation randomization Randomize Animals into Groups animal_acclimation->randomization prepare_this compound Prepare this compound Solution inject IP Injection of this compound or Vehicle prepare_this compound->inject restrain Restrain Animal randomization->restrain restrain->inject monitor Monitor Animal inject->monitor data_collection Data Collection (e.g., tumor size, tissue sampling) monitor->data_collection analysis Data Analysis data_collection->analysis

Caption: General workflow for an in vivo study involving this compound.

This compound Mechanism of Action: TLR2 Signaling Pathway

This compound exerts its inhibitory effect on the TLR2 signaling pathway. TLR2 forms heterodimers with TLR1 or TLR6 to recognize microbial ligands. This ligand binding initiates a signaling cascade that is dependent on the MyD88 adapter protein, leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines. This compound binds to a pocket in the BB loop of the TLR2 TIR domain, which prevents the recruitment of MyD88, thereby blocking the downstream signaling.

Simplified TLR2 Signaling Pathway and this compound Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_TLR1 TLR2/TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 TLR2_TLR6 TLR2/TLR6 TLR2_TLR6->MyD88 Ligand Ligand Ligand->TLR2_TLR1 Ligand->TLR2_TLR6 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-kB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Expression MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->inhibition

Caption: this compound inhibits TLR2 signaling by blocking MyD88 recruitment.

Stability and Storage

  • This compound Powder: Stable for at least 4 years when stored at -20°C.[2]

  • DMSO Stock Solution: Stable for up to 1 month at -20°C and up to 6 months at -80°C. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

  • Final In Vivo Formulation: It is strongly recommended to prepare the final diluted solution for injection fresh on the day of the experiment to ensure stability and prevent precipitation.

Safety and Toxicology

The recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is generally considered well-tolerated for intraperitoneal administration in mice.[7] However, it is always good practice to include a vehicle-only control group in your in vivo experiments to account for any potential effects of the vehicle itself. High concentrations of DMSO can have behavioral and physiological effects, but at 10%, these are minimized for most applications.[8] Researchers should monitor animals closely for any signs of toxicity, such as weight loss, lethargy, or irritation at the injection site. The maximum tolerated dose (MTD) of this compound in specific animal models and for various treatment durations should be determined empirically if not already established in the literature for the intended application. One study reports an intraperitoneal dose of 1.3 µmol/g in mice.[3]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing C29, a selective Toll-like receptor 2 (TLR2) inhibitor, in various macrophage-based assays. This compound offers a potent tool for investigating the role of TLR2 signaling in inflammatory responses, immune modulation, and host-pathogen interactions.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of TLR2.[1] By binding to a pocket within the BB loop of the TIR domain, this compound effectively blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2] This inhibition prevents the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory cytokines.[1][2]

In human cell lines, this compound has been shown to inhibit both TLR2/1 and TLR2/6 heterodimer signaling pathways.[1][3] However, in murine macrophages, it preferentially blocks the TLR2/1 pathway.[1][2] This makes this compound a valuable tool for dissecting the specific roles of these TLR2 heterodimers in different species and cell types.

Quantitative Data Summary

The following tables summarize the recommended concentrations of this compound for various macrophage assays and its observed effects on cytokine production.

Table 1: Recommended this compound Concentrations for Macrophage Assays

Cell TypeAssay TypeRecommended this compound ConcentrationReference
Murine Peritoneal MacrophagesCytokine mRNA Analysis (qRT-PCR)50 µM[4]
Murine Peritoneal MacrophagesCytokine Protein Analysis (ELISA)50 µM[4]
Human THP-1 MacrophagesCytokine mRNA Analysis (qRT-PCR)10 µM - 50 µM[3]
Human THP-1 MacrophagesCo-immunoprecipitation150 µM[4][5]
HEK-TLR2 CellsCytokine mRNA Analysis (qRT-PCR)10 µM - 50 µM[3][4]

Table 2: Effects of this compound on Cytokine Production in Macrophages

Cell TypeStimulantCytokine MeasuredEffect of this compoundConcentration of this compoundReference
Murine Peritoneal MacrophagesPam3CSK4 (P3C)TNF-α mRNASignificant Reduction50 µM[3]
Murine Peritoneal MacrophagesPam3CSK4 (P3C)IL-12 p40 ProteinSignificant Reduction50 µM[3][4]
Murine Peritoneal MacrophagesHeat-killed S. pneumoniaeIL-1β mRNASignificant BlockadeNot Specified[3][5]
Human THP-1 MacrophagesPam3CSK4 (P3C)IL-1β mRNASignificant Inhibition10 µM, 50 µM[3]
Human THP-1 MacrophagesPam2CSK4 (P2C)IL-1β mRNASignificant Inhibition10 µM, 50 µM[3]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with this compound

This protocol outlines the general procedure for treating cultured macrophages with this compound prior to stimulation with a TLR2 agonist.

Materials:

  • Cultured macrophages (e.g., primary bone marrow-derived macrophages, peritoneal macrophages, or THP-1 cells differentiated with PMA)

  • Complete cell culture medium

  • This compound (resuspended in a suitable vehicle, e.g., NaOH)

  • TLR2 agonist (e.g., Pam3CSK4, FSL-1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate macrophages at the desired density in a suitable culture plate (e.g., 6-well or 96-well plate) and allow them to adhere overnight.

  • The following day, remove the culture medium and wash the cells once with sterile PBS.

  • Add fresh complete culture medium to the cells.

  • Prepare a stock solution of this compound in the appropriate vehicle. Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM). Also, prepare a vehicle control.

  • Pre-treat the macrophages by adding the this compound dilutions or the vehicle control to the respective wells.

  • Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.

  • Following the pre-treatment, add the TLR2 agonist to the wells at the desired final concentration.

  • Incubate the cells for the desired time period (e.g., 4-24 hours) depending on the downstream application.

  • After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and/or lyse the cells for RNA or protein extraction.

Protocol 2: Analysis of Cytokine Gene Expression by qRT-PCR

This protocol describes how to measure the effect of this compound on the expression of cytokine genes in macrophages.

Materials:

  • This compound-treated and control macrophage cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL1B, TNF, IL12B) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Extract total RNA from the macrophage cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted RNA and assess its purity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.

  • Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control groups.

Protocol 3: Analysis of Cytokine Protein Secretion by ELISA

This protocol details the measurement of secreted cytokines in the culture supernatant of this compound-treated macrophages.

Materials:

  • Cell culture supernatants from this compound-treated and control macrophages

  • ELISA kit for the specific cytokine of interest (e.g., IL-1β, TNF-α, IL-12)

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants from the experimental wells and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in each sample by comparing the absorbance values to the standard curve.

Protocol 4: Western Blot Analysis of TLR2 Signaling

This protocol is for assessing the effect of this compound on the activation of key proteins in the TLR2 signaling pathway.

Materials:

  • This compound-treated and control macrophage cell lysates

  • Protein extraction buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the macrophages in protein extraction buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.

Visualizations

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_Agonist TLR2 Agonist (e.g., Pam3CSK4) TLR2 TLR2/TLR1 TLR2_Agonist->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 NFkB_p50_p65_nucleus NF-κB NFkB_p50_p65->NFkB_p50_p65_nucleus Translocates AP1 AP-1 MAPKs->AP1 This compound This compound This compound->MyD88 Inhibits Interaction Gene_Expression Pro-inflammatory Gene Expression NFkB_p50_p65_nucleus->Gene_Expression AP1->Gene_Expression

Caption: TLR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Culture Macrophages pretreatment Pre-treat with this compound (1 hour) start->pretreatment stimulation Stimulate with TLR2 Agonist (e.g., Pam3CSK4) pretreatment->stimulation incubation Incubate (4-24 hours) stimulation->incubation harvest Harvest Supernatant & Lyse Cells incubation->harvest elisa ELISA (Cytokine Protein) harvest->elisa Supernatant qrpcr qRT-PCR (Cytokine mRNA) harvest->qrpcr Cell Lysate western Western Blot (Signaling Proteins) harvest->western Cell Lysate

Caption: Experimental workflow for assessing this compound's effect on macrophage activation.

References

Application Notes and Protocols for C29 Administration in Mouse Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Toll-like receptor 2 (TLR2) plays a crucial role in initiating the innate immune response by recognizing a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. However, excessive TLR2 signaling can lead to a hyperinflammatory state, contributing to the pathology of sepsis. C29, also known as TL2-C29, is a small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of TLR2. By binding to a pocket in the BB loop of the TIR domain, this compound blocks the interaction between TLR2 and the adaptor protein MyD88, thereby inhibiting downstream inflammatory signaling pathways such as NF-κB and MAPK activation.[1][2][3][4] In murine models, this compound preferentially inhibits the TLR2/1 signaling pathway.[1][2][3] These application notes provide detailed protocols for the administration of this compound in lipopolysaccharide (LPS)-induced and cecal ligation and puncture (CLP) mouse models of sepsis.

Mechanism of Action of this compound

This compound is a selective inhibitor of TLR2 signaling. It functions by binding to the TIR domain of TLR2, which is essential for downstream signal transduction. This binding event physically obstructs the recruitment of the adaptor protein MyD88 to the TLR2 receptor complex. Consequently, the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, is attenuated. This leads to a reduction in the production of pro-inflammatory cytokines, which are key mediators of the excessive inflammation seen in sepsis.[1][3][4]

cluster_0 Bacterial Ligands cluster_1 Cell Membrane cluster_2 Intracellular Signaling PAMPs PAMPs (e.g., Lipopeptides) TLR2 TLR2/1 Heterodimer PAMPs->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Induces NFkB->Cytokines Induces This compound This compound This compound->TLR2 Inhibits start Start acclimatize Acclimatize Mice (1 week) start->acclimatize group Randomize into Groups acclimatize->group prepare_this compound Prepare this compound Solution (1.3 µmol/g in vehicle) group->prepare_this compound administer_this compound Administer this compound or Vehicle (i.p., 1 hr pre-LPS) prepare_this compound->administer_this compound induce_sepsis Induce Sepsis (LPS 5-15 mg/kg, i.p.) administer_this compound->induce_sepsis monitor Monitor Survival and Clinical Signs induce_sepsis->monitor collect_samples Collect Blood/Tissues (e.g., 2, 6, 24 hrs) monitor->collect_samples analyze Analyze Data (Cytokines, Histology) collect_samples->analyze end End analyze->end CLP CLP Surgery Sepsis_Progression Sepsis Progression CLP->Sepsis_Progression C29_Admin This compound Administration (Therapeutic) Outcome Outcome Assessment (Survival, Cytokines, Bacterial Load) C29_Admin->Outcome Modulates Sepsis_Progression->C29_Admin Treatment (e.g., 3h post-CLP) Sepsis_Progression->Outcome

References

Application Notes: C29 as a Tool Compound for Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C29 is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling, identified through computer-aided drug design.[1] It serves as a valuable tool for researchers in immunology, infectious disease, and drug development to investigate the roles of TLR2 in various physiological and pathological processes. TLR2 is a pattern recognition receptor (PRR) that recognizes a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, playing a critical role in the innate immune response.[2] Dysregulated TLR2 signaling is implicated in numerous inflammatory and autoimmune diseases, making it a key therapeutic target.[3][4]

Mechanism of Action

This compound selectively targets a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2, specifically in a region known as the BB loop.[2][3] By binding to this pocket, this compound allosterically inhibits the ligand-induced interaction between TLR2 and the essential adaptor protein MyD88.[5][6] This disruption prevents the recruitment of downstream signaling molecules, thereby blocking the activation of critical inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) cascades.[3][5][6]

Key Features and Applications

  • Selective TLR2 Inhibition: this compound effectively inhibits TLR2/1 and TLR2/6 heterodimer signaling pathways but does not affect signaling induced by other TLR agonists (e.g., for TLR4) or TNF-α.[5][7]

  • Species-Specific Activity: this compound inhibits both TLR2/1 and TLR2/6 signaling in human cells (such as HEK-TLR2 and THP-1).[5][8] In contrast, it preferentially inhibits TLR2/1 signaling in murine macrophages.[2][4][5] This species-dependent difference is an important consideration for experimental design.

  • In Vitro and In Vivo Utility: The compound has demonstrated efficacy in both cell culture systems and animal models, making it a versatile tool for preclinical research.[1][5] In mouse models, treatment with this compound's derivative, o-vanillin, has been shown to reduce TLR2-induced inflammation.[5]

  • Research Applications:

    • Investigating the role of TLR2 in innate immunity and inflammatory responses.

    • Elucidating the contribution of TLR2 signaling to autoimmune diseases, such as rheumatoid arthritis and lupus.[9][10]

    • Studying the pathogenesis of bacterial and other microbial infections.

    • Screening and validating potential new anti-inflammatory therapeutic agents that target the TLR2 pathway.

Quantitative Data Summary

The inhibitory activity of this compound varies depending on the specific TLR2 heterodimer and the species being studied. The following table summarizes key quantitative data for this compound.

ParameterSpecies/Cell LineTargetValueReference
IC₅₀ HumanhTLR2/1 Signaling19.7 µM[11]
IC₅₀ HumanhTLR2/6 Signaling37.6 µM[11]
IC₅₀ Not SpecifiedTLR2/1-mediated NF-κB activation0.87 µM[7]
IC₅₀ Not SpecifiedTLR2/6 heterodimer23 µM[7]
Effective Concentration Human (HEK-TLR2, THP-1)Inhibition of TLR2/1 & TLR2/650 µM[6]
Effective Concentration Human (THP-1)Disruption of TLR2-MyD88 Interaction150 µM[6]
Effective Concentration Murine (Primary Macrophages)Inhibition of TLR2/150 µM[6]

Signaling Pathways and Experimental Workflows

TLR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 TLR1_6 TLR1/6 TLR2->TLR1_6 TLR2_TIR TLR2-TIR PAMP PAMP (e.g., Lipo- peptides) PAMP->TLR2 Binds MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK Complex TRAF6->IKK AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1->Inflammatory_Genes TLR2_TIR->MyD88 Recruits This compound This compound This compound->TLR2_TIR Inhibits Interaction

Caption: this compound inhibits TLR2 signaling by blocking the TLR2-MyD88 interaction.

Experimental_Workflow cluster_analysis Analysis Options arrow A 1. Cell Culture (e.g., THP-1 or HEK-TLR2 cells) B 2. Pre-treatment Incubate cells with this compound (e.g., 50 µM) or Vehicle (DMSO) for 1 hour. A->B C 3. Stimulation Add TLR2 agonist (e.g., Pam3CSK4 for TLR2/1) for a specified time (e.g., 1-24 hours). B->C D 4. Endpoint Analysis Choose one or more readouts. C->D D1 Cytokine Measurement (ELISA, qPCR for IL-8, IL-1β, TNF-α) D->D1 D2 Signaling Pathway Analysis (Western Blot for p-MAPK, p-IκBα) D->D2 D3 Reporter Gene Assay (NF-κB Luciferase Assay) D->D3 D4 Protein Interaction (Co-Immunoprecipitation of TLR2-MyD88) D->D4

Caption: A typical experimental workflow for evaluating this compound's inhibitory effects in vitro.

Experimental Protocols

Protocol 1: In Vitro Inhibition of TLR2-Mediated Cytokine Production

This protocol describes how to assess the inhibitory effect of this compound on TLR2 agonist-induced cytokine production in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound compound (TLR2-IN-C29)[8]

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Pam3CSK4 (P3C, TLR2/1 agonist) or P2CSK4 (P2C, TLR2/6 agonist)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol) and qPCR, or ELISA kit for target cytokine (e.g., IL-1β)

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells in multi-well plates and treat with 20 ng/mL PMA for 24 hours.[1]

    • After 24 hours, remove the PMA-containing medium, wash cells twice with sterile PBS, and add fresh culture medium. Allow cells to rest for 24-48 hours before the experiment.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[7]

    • Dilute this compound to the desired final concentration (e.g., 50-150 µM) in culture medium. Prepare a vehicle control with an equivalent concentration of DMSO.

    • Remove the medium from the differentiated THP-1 cells and add the this compound or vehicle-containing medium.

    • Incubate for 1 hour at 37°C, 5% CO₂.[5][7]

  • TLR2 Agonist Stimulation:

    • Prepare the TLR2 agonist (e.g., 50-200 ng/mL Pam3CSK4) in culture medium.[1][5]

    • Add the agonist directly to the wells containing this compound or vehicle, without changing the medium.

    • Incubate for the desired time based on the endpoint. For gene expression (qPCR), 1-4 hours is typical.[4][5] For protein secretion (ELISA), 18-24 hours is common.

  • Endpoint Analysis (qPCR for IL-1β mRNA):

    • After the 1-4 hour stimulation, remove the medium and wash cells with PBS.

    • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers specific for IL-1β and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess TLR2-MyD88 Interaction

This protocol details how to determine if this compound blocks the physical interaction between TLR2 and its adaptor protein MyD88 in THP-1 cells.[5][6]

Materials:

  • Differentiated THP-1 cells (from Protocol 1)

  • This compound and vehicle (DMSO)

  • Pam3CSK4 (P3C)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-MyD88 antibody for immunoprecipitation (IP)

  • Anti-TLR2 antibody for Western blot (immunoblotting, IB)

  • Protein A/G magnetic beads or agarose resin

  • SDS-PAGE gels and Western blot reagents

Methodology:

  • Cell Treatment:

    • Culture and differentiate THP-1 cells in 10 cm dishes.

    • Pre-treat cells with a high concentration of this compound (e.g., 150 µM) or vehicle for 1 hour.[1][6]

    • Stimulate the cells with Pam3CSK4 (e.g., 50 ng/mL) for a short duration (e.g., 15-30 minutes) to capture the transient protein interaction.[1][5]

  • Cell Lysis:

    • Quickly wash the cells with ice-cold PBS.

    • Add ice-cold Co-IP lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (whole-cell lysate) to a new tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate as the "input" control.

    • To the remaining lysate, add the anti-MyD88 antibody. Incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads 3-5 times with ice-cold Co-IP wash buffer.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Load the eluted samples and the "input" control onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-TLR2 antibody to detect TLR2 that was co-immunoprecipitated with MyD88.

    • Develop the blot using an appropriate secondary antibody and chemiluminescent substrate. A reduced TLR2 signal in the this compound-treated sample indicates inhibition of the TLR2-MyD88 interaction.[5]

References

Application of C29 in Neuroinflammation Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury. A key player in the initiation and propagation of neuroinflammatory cascades is the Toll-like receptor 2 (TLR2), a pattern recognition receptor expressed on microglia and astrocytes. C29, a small molecule inhibitor, has been identified as a potent and specific antagonist of TLR2 signaling, offering a valuable tool for researchers to investigate the role of this pathway in neuroinflammation and to explore its therapeutic potential.

This document provides detailed application notes and protocols for the use of this compound in neuroinflammation studies, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound, with the chemical formula C₁₆H₁₅NO₄, selectively inhibits TLR2 signaling. It functions by binding to a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2. This binding event sterically hinders the interaction between TLR2 and the myeloid differentiation primary response 88 (MyD88) adaptor protein, a crucial step for the downstream activation of inflammatory signaling pathways. Consequently, the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) is blocked, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

It is important to note that this compound exhibits species-specific activity. In human cells, it blocks signaling through both TLR2/TLR1 and TLR2/TLR6 heterodimers. In murine cells, this compound preferentially inhibits the TLR2/TLR1 signaling pathway.

Signaling Pathway of TLR2 Inhibition by this compound

TLR2_Inhibition_by_this compound TLR2 Signaling Pathway and Inhibition by this compound Ligand TLR2 Ligand (e.g., Lipopeptides, Aβ) TLR2_TLR1_6 TLR2/1 or TLR2/6 Heterodimer Ligand->TLR2_TLR1_6 Binds MyD88 MyD88 TLR2_TLR1_6->MyD88 Recruits This compound This compound This compound->TLR2_TLR1_6 Inhibits Interaction IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Activate Transcription Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription Microglia_Workflow In Vitro Microglia Experiment Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed BV-2 microglia in 24-well plates B Culture for 24 hours A->B C Pre-treat with this compound (or vehicle) for 1 hour B->C D Stimulate with TLR2 agonist (e.g., Pam3CSK4) for 6-24 hours C->D E Collect supernatant for ELISA (TNF-α, IL-6) D->E F Lyse cells for RT-qPCR (Tnf, Il6, Il1b) D->F G Lyse cells for Western Blot (p-p38, p-IκBα) D->G InVivo_Workflow In Vivo Neuroinflammation Experiment Workflow cluster_induction Induction of Neuroinflammation cluster_treatment Treatment cluster_analysis Analysis A Administer LPS (i.p.) to mice B Administer o-vanillin (or vehicle) (i.p.) C Collect serum for cytokine analysis (ELISA) B->C After 2-24 hours D Harvest brain tissue for immunohistochemistry (Iba1, GFAP) B->D After 24 hours E Homogenize brain tissue for RT-qPCR and Western Blot B->E After 24 hours Logical_Relationship Logical Framework for this compound Application in Neuroinflammation Research A Hypothesis: TLR2 signaling contributes to neuroinflammation in a specific neurological disorder B In Vitro Validation: Use this compound to inhibit TLR2 in microglia and astrocyte cultures A->B C Measure downstream effects: - Cytokine production - Signaling pathway activation - Cell viability B->C D In Vivo Proof-of-Concept: Use this compound or its derivative in an animal model of the disorder C->D Positive results lead to E Assess outcomes: - Neuroinflammatory markers - Neuronal damage - Behavioral deficits D->E F Conclusion: TLR2 is a valid therapeutic target for the studied neurological disorder E->F Positive outcomes support

Application Notes and Protocols for C29 in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Refers to: C29 as the small molecule inhibitor of Toll-like receptor 2 (TLR2), C16H15NO4, and this compound as the probiotic strain Lactobacillus pentosus var. plantarum this compound.

These application notes provide detailed information and experimental protocols for the use of two distinct therapeutic agents, both designated as "this compound," in the context of autoimmune and inflammatory disease models. The first agent is a small molecule inhibitor of Toll-like receptor 2 (TLR2), and the second is the probiotic strain Lactobacillus pentosus var. plantarum this compound.

Part 1: this compound (C16H15NO4) - A Small Molecule Inhibitor of TLR2 Signaling

Introduction

This compound (C16H15NO4) is a small molecule inhibitor that selectively targets the Toll-like receptor 2 (TLR2).[1][2][3] Excessive TLR2 signaling has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound functions by binding to a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2, thereby sterically hindering the recruitment of the downstream adaptor protein Myeloid differentiation primary response 88 (MyD88).[4] This disruption of the TLR2-MyD88 interaction effectively blocks the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][4]

Mechanism of Action

This compound specifically targets the BB loop pocket within the TIR domain of TLR2.[4] This binding prevents the interaction between TLR2 and its essential adaptor protein, MyD88. Consequently, downstream signaling pathways, including MAPK and NF-κB activation, are inhibited.[1][4] In human cells, this compound has been shown to block signaling from both TLR2/1 and TLR2/6 heterodimers.[1][2] In murine cells, it preferentially inhibits the TLR2/1 signaling pathway.[2]

C29_TLR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2 TLR2_dimer TLR2-TLR1/6 Heterodimer TLR2->TLR2_dimer MyD88 MyD88 TLR1_6 TLR1/6 TLR1_6->TLR2_dimer TLR2_dimer->MyD88 Recruitment PAMPs PAMPs (e.g., Lipopeptides) PAMPs->TLR2_dimer Activation MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induction NFkB->Cytokines Induction This compound This compound This compound->TLR2 Inhibition

Caption: this compound inhibits TLR2 signaling by blocking MyD88 recruitment.

Data Presentation
Parameter Value Assay System Reference
IC50 (hTLR2/1 signaling) 19.7 µMHEK293T cells with NF-κB reporter[1][5]
IC50 (hTLR2/6 signaling) 37.6 µMHEK293T cells with NF-κB reporter[1][5]
IC50 (C29L, hTLR2/1 signaling) 24.2 µMHEK293T cells with NF-κB reporter[1]
IC50 (C29L, hTLR2/6 signaling) 37.2 µMHEK293T cells with NF-κB reporter[1]
Experimental Protocols

1. In Vitro Inhibition of TLR2 Signaling in THP-1 Cells

This protocol describes the treatment of PMA-differentiated THP-1 human monocytic cells with this compound to assess the inhibition of TLR2-mediated signaling.

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate and treat with 20 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.

    • After 24 hours, remove the PMA-containing medium and wash the adherent cells twice with fresh medium.

  • This compound Treatment and TLR2 Stimulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., NaOH).

    • Pre-treat the differentiated THP-1 cells with this compound at desired concentrations (e.g., 50 µM, 100 µM, 200 µM) or vehicle control for 1 hour.[6]

    • Stimulate the cells with a TLR2 agonist, such as Pam3CSK4 (P3C, a TLR2/1 agonist) at 50 ng/mL or FSL-1 (P2C, a TLR2/6 agonist) at 50 ng/mL, for a specified duration (e.g., 1-4 hours for mRNA analysis, 15-30 minutes for protein signaling analysis).[6]

  • Analysis:

    • Quantitative RT-PCR: Extract total RNA from the cells and perform qRT-PCR to measure the expression of pro-inflammatory cytokine genes such as IL-1β, TNF-α, and IL-8. Normalize the gene expression to a housekeeping gene like GAPDH.[6]

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the MAPK (e.g., p-p38, p-JNK) and NF-κB (e.g., p-IκBα) pathways.[4]

    • Co-Immunoprecipitation: To confirm the disruption of the TLR2-MyD88 interaction, perform co-immunoprecipitation using an anti-MyD88 antibody followed by Western blotting for TLR2.[1][4]

2. In Vivo Treatment in a Mouse Model of Autoimmune Disease (Suggested Protocol)

This is a suggested protocol for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis (collagen-induced arthritis - CIA) or multiple sclerosis (experimental autoimmune encephalomyelitis - EAE). The protocol is based on general practices for in vivo studies with small molecule inhibitors.

  • Animal Model Induction:

    • CIA: Induce arthritis in DBA/1 mice by immunization with chicken type II collagen emulsified in complete Freund's adjuvant.

    • EAE: Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.[7][8][9]

  • This compound Administration:

    • Prepare this compound for in vivo administration by dissolving it in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline).

    • Begin this compound administration at the first signs of disease or prophylactically.

    • Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route at a dose range of 1-10 mg/kg daily. The optimal dose should be determined in preliminary studies.

  • Monitoring and Analysis:

    • Clinical Scoring: Monitor the mice daily for clinical signs of disease (e.g., paw swelling and redness for CIA, ascending paralysis for EAE) and record the clinical scores.

    • Histology: At the end of the study, collect joints (for CIA) or spinal cords (for EAE) for histological analysis of inflammation and tissue damage.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the serum or in supernatants from ex vivo re-stimulated splenocytes or lymph node cells.

    • Flow Cytometry: Analyze immune cell populations in the spleen, lymph nodes, and inflamed tissues.

C29_InVivo_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Induce Autoimmune Disease (CIA or EAE) in Mice Treatment_Group Administer this compound (e.g., 1-10 mg/kg, i.p.) Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Induction->Vehicle_Group Clinical_Scoring Daily Clinical Scoring Treatment_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Histology Histological Analysis of Tissues Clinical_Scoring->Histology Cytokine_Analysis Cytokine Profiling Clinical_Scoring->Cytokine_Analysis Flow_Cytometry Immune Cell Phenotyping Clinical_Scoring->Flow_Cytometry

Caption: Experimental workflow for in vivo testing of this compound.

Part 2: Lactobacillus pentosus var. plantarum this compound - A Probiotic Strain

Introduction

Lactobacillus pentosus var. plantarum this compound is a probiotic strain isolated from kimchi.[10] It has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[10][11][12] The primary mechanism of action involves the modulation of the gut microbiota and the subsequent inhibition of inflammatory signaling pathways, particularly the NF-κB pathway.[10] This makes it a potential therapeutic agent for managing chronic inflammatory conditions, including those with an autoimmune component.

Mechanism of Action

L. pentosus this compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the production of lipopolysaccharide (LPS) by the gut microbiota.[10] By reducing the levels of this potent inflammatory stimulus, L. pentosus this compound dampens the activation of NF-κB and activator protein 1 (AP1), as well as the MAPK signaling pathway.[10] This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] Additionally, L. pentosus this compound can enhance the expression of colonic tight junction proteins, thereby improving gut barrier function and reducing systemic inflammation.[10]

Probiotic_C29_Mechanism cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Probiotic_this compound L. pentosus this compound Gut_Microbiota Gut Microbiota Probiotic_this compound->Gut_Microbiota Modulation LPS LPS Probiotic_this compound->LPS Inhibition Tight_Junctions Tight Junctions (ZO-1, Occludin) Probiotic_this compound->Tight_Junctions Enhancement Gut_Microbiota->LPS Production Macrophage Macrophage LPS->Macrophage Activation Epithelial_Cells Epithelial Cells Tight_Junctions->Epithelial_Cells NFkB_AP1 NF-κB & AP-1 Activation Macrophage->NFkB_AP1 Cytokines Pro-inflammatory Cytokines NFkB_AP1->Cytokines

Caption: Mechanism of action of L. pentosus this compound in the gut.

Data Presentation
Parameter Effect of L. pentosus this compound Treatment Model Reference
Plasmatic TNF-α ReducedAged rats[10]
Plasmatic IL-6 ReducedAged rats[10]
Colonic NF-κB activation InhibitedAged rats[10]
Colonic Tight Junction Proteins Increased expressionAged rats[10]
Plasmatic and Fecal LPS ReducedAged rats[10]
Memory Impairment AmelioratedD-galactose-induced aging mice[11][12]
Inflammatory Markers (p-p65, COX-2, iNOS) Decreased expressionD-galactose-induced aging mice[11]
Experimental Protocols

1. Preparation and Administration of L. pentosus this compound

This protocol describes the preparation and oral administration of L. pentosus this compound for in vivo studies.

  • Bacterial Culture:

    • Culture Lactobacillus pentosus var. plantarum this compound in MRS broth at 37°C under anaerobic conditions until the optical density at 600 nm reaches 3.0-4.0.

    • Harvest the bacteria by centrifugation at 10,000 x g for 30 minutes.

    • Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).

  • Preparation for Oral Gavage:

    • Resuspend the washed bacterial pellet in a suitable vehicle, such as 50 mM sodium bicarbonate buffer containing 1% glucose, to a final concentration of 2 x 10^9 colony-forming units (CFU) per 0.1 mL.[10]

  • Oral Administration:

    • Administer the bacterial suspension to the animals daily via oral gavage.

2. In Vivo Treatment in a Mouse Model of Autoimmune Disease (Suggested Protocol)

This is a suggested protocol for evaluating the efficacy of L. pentosus this compound in a mouse model of rheumatoid arthritis (CIA) or multiple sclerosis (EAE). The protocol is based on studies using other Lactobacillus strains in similar models.

  • Animal Model Induction:

    • CIA: Induce arthritis in DBA/1 mice by immunization with chicken type II collagen emulsified in complete Freund's adjuvant.

    • EAE: Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.

  • L. pentosus this compound Administration:

    • Prepare the L. pentosus this compound suspension as described above.

    • Begin daily oral administration of L. pentosus this compound (e.g., 1 x 10^9 CFU/mouse) prophylactically (before disease induction) or therapeutically (after disease onset).

    • Include a control group receiving the vehicle alone.

  • Monitoring and Analysis:

    • Clinical Scoring: Monitor and score the clinical signs of arthritis or EAE daily.

    • Gut Microbiota Analysis: Collect fecal samples at different time points to analyze changes in the gut microbiota composition using 16S rRNA gene sequencing.

    • Gut Permeability: Assess gut permeability by measuring the levels of orally administered FITC-dextran in the serum.

    • Immune Response: Analyze T cell populations (e.g., Th1, Th17, Treg) in the spleen, lymph nodes, and inflamed tissues by flow cytometry. Measure cytokine levels in serum and from ex vivo re-stimulated immune cells.

    • Histology: Perform histological analysis of joints or the central nervous system to assess inflammation and tissue damage.

Probiotic_C29_InVivo_Workflow cluster_setup Model & Probiotic Prep cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Induce Autoimmune Disease (CIA or EAE) Treatment_Group Daily Oral Gavage with L. pentosus this compound Induction->Treatment_Group Vehicle_Group Daily Oral Gavage with Vehicle Induction->Vehicle_Group Probiotic_Prep Prepare L. pentosus this compound (1x10^9 CFU/mouse) Probiotic_Prep->Treatment_Group Clinical_Scoring Daily Clinical Scoring Treatment_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Microbiota_Analysis Gut Microbiota Analysis Clinical_Scoring->Microbiota_Analysis Immune_Analysis Immune Response Profiling Clinical_Scoring->Immune_Analysis Histology Histological Assessment Clinical_Scoring->Histology

Caption: Experimental workflow for in vivo testing of L. pentosus this compound.

References

Troubleshooting & Optimization

C29 Inhibitor Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the C29 inhibitor in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound inhibitor?

A1: this compound is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling.[1][2] It functions by binding to a pocket in the Toll/interleukin-1 receptor (TIR) domain of TLR2. This binding event physically obstructs the interaction between TLR2 and the downstream adaptor protein MyD88, which is essential for signal transduction.[2][3][4] Consequently, the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, is blocked.[3][4]

Q2: Which TLR2 heterodimers does this compound inhibit?

A2: this compound inhibits signaling from both TLR2/TLR1 and TLR2/TLR6 heterodimers in human cells.[1][2][4]

Q3: Is the activity of this compound species-specific?

A3: Yes, the activity of this compound shows species-specificity. In human cells, it inhibits both TLR2/1 and TLR2/6 signaling. However, in murine (mouse) cells, this compound preferentially inhibits the TLR2/1 signaling pathway.[2][4] This is an important consideration when designing and interpreting experiments using murine models or cells.

Q4: What is the recommended working concentration for this compound?

A4: The optimal working concentration of this compound can vary depending on the cell type, TLR2 agonist used, and the specific assay. However, a general starting range for cell culture assays is between 25 µM and 200 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in DMSO, with stock solutions of up to 50 mM being achievable.[4] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Reconstituted stock solutions are stable for up to 2 months when stored at -20°C.[4] this compound is reported to be air and light sensitive, so care should be taken to protect it from prolonged exposure.

Troubleshooting Guide: this compound Inhibitor Not Working in My Assay

If you are not observing the expected inhibitory effect of this compound in your assay, consider the following potential issues and troubleshooting steps.

Problem 1: No or weak inhibition of TLR2 signaling.
Potential Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response curve with a wider range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the optimal inhibitory concentration for your specific cell type and agonist.
Inhibitor Instability or Degradation Prepare a fresh stock solution of this compound from powder. Ensure that the DMSO used is anhydrous, as moisture can reduce solubility.[5] Avoid repeated freeze-thaw cycles of the stock solution.[4]
Inappropriate TLR2 Agonist Confirm that you are using a specific TLR2 agonist, such as Pam3CSK4 (for TLR2/1) or FSL-1 (for TLR2/6). The potency of different agonists can vary.[6][7] Also, ensure your agonist is not contaminated with other PAMPs (e.g., LPS).
Species-Specific Effects If you are using murine cells, remember that this compound is a preferential inhibitor of TLR2/1 signaling.[2][4] If your assay primarily relies on TLR2/6 activation in mouse cells, the inhibitory effect of this compound may be weak or absent.
Cell Line Not Responsive Verify that your cell line expresses functional TLR2. You can test this by stimulating the cells with a known TLR2 agonist and measuring a downstream response (e.g., NF-κB activation, cytokine production).
Assay Readout Issues Ensure your assay for measuring TLR2 signaling (e.g., NF-κB reporter assay, ELISA for cytokines) is working correctly. Include appropriate positive and negative controls.
Problem 2: High background signal or inconsistent results.
Potential Cause Troubleshooting Step
This compound Precipitation This compound is poorly soluble in aqueous solutions. When diluting your DMSO stock into cell culture media, ensure thorough mixing. Visually inspect the media for any signs of precipitation. A final DMSO concentration of 0.5% or less is generally recommended to maintain solubility and minimize solvent toxicity.
Cell Viability Issues Although generally not considered cytotoxic at effective concentrations, high concentrations of this compound or the DMSO solvent may impact cell viability. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
Inconsistent Cell Plating Ensure uniform cell seeding density across all wells of your assay plate, as variations can lead to inconsistent results.
Contamination Check your cell cultures for any signs of microbial contamination, which can activate TLRs and interfere with your assay.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different experimental systems. Note that these values can vary depending on the specific experimental conditions.

Cell LineTLR HeterodimerAgonistAssay ReadoutReported IC50
HEK293ThTLR2/1Pam3CSK4NF-κB Reporter19.7 µM[1]
HEK293ThTLR2/6Pam2CSK4NF-κB Reporter37.6 µM[1]

Experimental Protocols

General Protocol for a this compound Inhibition Assay using an NF-κB Reporter Cell Line

This protocol provides a general workflow for assessing the inhibitory activity of this compound on TLR2-mediated NF-κB activation in a reporter cell line (e.g., HEK-Blue™ hTLR2 cells).

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • This compound Pre-incubation: The following day, remove the culture medium and add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). It is recommended to perform a serial dilution of this compound. Incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • TLR2 Agonist Stimulation: After the pre-incubation period, add the TLR2 agonist (e.g., Pam3CSK4 or FSL-1) to the wells at a pre-determined optimal concentration.

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Assay Readout: Measure the activity of the secreted reporter protein (e.g., SEAP) according to the manufacturer's instructions. This typically involves collecting the cell culture supernatant and using a colorimetric or chemiluminescent substrate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, agonist-stimulated control. Plot the results to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

TLR2_Signaling_Pathway TLR2 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TLR2_Agonist TLR2 Agonist (e.g., Pam3CSK4) TLR2_TLR1_6 TLR2/1 or TLR2/6 Heterodimer TLR2_Agonist->TLR2_TLR1_6 Binds to TIR_Domain TIR Domain TLR2_TLR1_6->TIR_Domain Activates MyD88 MyD88 TIR_Domain->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NFkB_IkB NF-κB/IκB IKK_Complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound Inhibitor This compound->TIR_Domain Inhibits Interaction

Caption: this compound inhibits TLR2 signaling by blocking the MyD88 interaction.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for this compound Inhibition Assay start Start seed_cells Seed Reporter Cells in 96-well plate start->seed_cells add_inhibitor Add this compound Inhibitor (or vehicle control) seed_cells->add_inhibitor pre_incubate Pre-incubate (1-2 hours) add_inhibitor->pre_incubate add_agonist Add TLR2 Agonist pre_incubate->add_agonist incubate Incubate (16-24 hours) add_agonist->incubate measure_readout Measure Assay Readout (e.g., SEAP activity) incubate->measure_readout analyze_data Analyze Data (Calculate % inhibition, IC50) measure_readout->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for assessing this compound inhibition.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for this compound Assay Failure start This compound Assay Not Working check_reagents Check Reagents: - Fresh this compound stock? - Agonist activity? - Cell viability? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_issue Reagent Issue Identified check_reagents->reagent_issue No check_protocol Check Protocol: - Correct concentrations? - Incubation times? - Species-specificity? reagent_ok->check_protocol protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_issue Protocol Issue Identified check_protocol->protocol_issue No check_readout Check Assay Readout: - Positive/Negative controls working? - Instrument settings correct? protocol_ok->check_readout readout_ok Readout OK check_readout->readout_ok Yes readout_issue Readout Issue Identified check_readout->readout_issue No consult_literature Consult Literature for Similar Experimental Systems readout_ok->consult_literature

Caption: A logical approach to troubleshooting failed this compound experiments.

References

C29 Technical Support Center: Troubleshooting Off-Target Effects and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with C29, a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues related to off-target effects and cytotoxicity that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Toll-like receptor 2 (TLR2) signaling.[1][2][3] It functions by binding to a pocket in the Toll/interleukin-1 receptor (TIR) domain of TLR2, which prevents the interaction between TLR2 and the adaptor protein MyD88.[4][5] This action blocks downstream signaling cascades, including the activation of MAPK and NF-κB.[1][4]

Q2: I am observing cytotoxicity in my cell line after treatment with this compound, but the literature suggests it is non-cytotoxic. What could be the reason?

A2: While this compound has been reported to inhibit TLR2 signaling without inducing cytotoxicity in cell lines such as HEK-TLR2, THP-1, and primary murine macrophages, unexpected cytotoxicity can occur due to several factors:[1][6]

  • High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.

  • Solvent Toxicity: The concentration of the solvent, typically DMSO, may be too high for your specific cell line. It is crucial to include a vehicle-only control in your experiments.

  • Cell Line Specificity: Your cell line may have a unique sensitivity to this compound or express off-target proteins that are affected by the compound.

  • Contamination: Mycoplasma or other contaminants in your cell culture can alter cellular responses to treatment.

Q3: How specific is this compound for TLR2? What are its known off-targets?

A3: this compound has been shown to be specific for TLR2, as it did not inhibit signaling by other TLR agonists or TNF-α in the initial characterization studies.[3][4][6] However, a comprehensive off-target profile across a wide range of kinases and receptors is not yet publicly available. As with any small molecule inhibitor, off-target interactions are possible and should be considered, especially when observing unexpected phenotypes.

Q4: Are there differences in this compound activity between human and murine cells?

A4: Yes, there are species-specific differences in the activity of this compound. In human cells, this compound inhibits both TLR2/1 and TLR2/6 signaling pathways. In contrast, in murine cells, it preferentially inhibits the TLR2/1 pathway.[4][5][6]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you observe unexpected cytotoxicity with this compound, follow this workflow to identify the potential cause.

G cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 On-Target vs. Off-Target Assessment cluster_3 Further Investigation A Unexpected Cytotoxicity Observed B Verify this compound Concentration A->B C Run Vehicle Control (Solvent Toxicity) A->C D Check for Cell Culture Contamination A->D E Perform Dose-Response Curve C->E F Assess Apoptosis vs. Necrosis (Annexin V/PI Staining) E->F G Validate with TLR2 Knockdown/Knockout Cells F->G H Cellular Thermal Shift Assay (CETSA) for Target Engagement G->H If cytotoxicity persists I Broad-spectrum Kinase/Receptor Profiling H->I

Caption: Workflow for troubleshooting unexpected this compound cytotoxicity.

Guide 2: Differentiating On-Target vs. Off-Target Effects

This guide will help you determine if an observed cellular effect is due to the intended inhibition of TLR2 or an off-target interaction.

G cluster_0 Observed Phenotype cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Cellular Effect Observed with this compound B Phenocopy with TLR2 siRNA/shRNA/CRISPR A->B C Rescue with this compound-insensitive TLR2 mutant A->C D Test structurally related but inactive analogs A->D E Perform unbiased off-target screening (e.g., CETSA-MS) B->E If phenotype is not recapitulated C->E If rescue is unsuccessful D->E If inactive analog shows activity

Caption: Workflow for distinguishing on-target vs. off-target effects.

Quantitative Data Summary

Table 1: this compound Inhibitory Activity

TargetIC50 (µM)Cell LineAssay
hTLR2/119.7HEK293TNF-κB Reporter
hTLR2/637.6HEK293TNF-κB Reporter

Data compiled from publicly available resources.

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Plate cells at the desired density and treat with this compound and controls for the appropriate time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Staining:

    • Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound is binding to its intended target, TLR2, within the cell.

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TLR2 at each temperature point by Western blot.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Signaling Pathway Visualization

The following diagram illustrates the intended signaling pathway inhibited by this compound.

G cluster_0 Ligand Binding cluster_1 Receptor and Adaptor cluster_2 Inhibitor Action cluster_3 Downstream Signaling Ligand TLR2 Ligand (e.g., Lipopeptide) TLR2 TLR2/1 or TLR2/6 Ligand->TLR2 MyD88 MyD88 TLR2->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB This compound This compound This compound->TLR2 Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines

Caption: this compound inhibits TLR2 signaling by blocking the TLR2-MyD88 interaction.

References

Technical Support Center: C29-Mediated Inhibition of NF-κB

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using C29 to inhibit the NF-κB signaling pathway.

Understanding this compound and the NF-κB Pathway

This compound is a cell-permeable molecule that acts as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling cascade.[1][2] The canonical NF-κB pathway is activated by various stimuli, such as TNF-α, which leads to the activation of the IKK complex.[1] This complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κBα (IκBα).[3][4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.[6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα This compound This compound This compound->IKK_Complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 (Active) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p_IkBa->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_Exp Gene Expression (Inflammation, Survival) DNA->Gene_Exp Initiates Transcription

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound to inhibit NF-κB activity.

Q1: this compound is not inhibiting NF-κB activation in my experiment. What are the possible reasons?

A1: Several factors could contribute to the lack of inhibitory effect. Consider the following:

  • Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type.

  • Solubility Issues: this compound is practically insoluble in water.[8] Ensure that the compound is properly dissolved in a suitable solvent, such as DMSO, before adding it to your cell culture medium. Precipitates in the stock solution or final medium can drastically reduce the effective concentration.

  • Inadequate Pre-incubation Time: this compound is a cell-permeable inhibitor, but it requires sufficient time to enter the cells and interact with its target. Pre-incubating your cells with this compound for an adequate period (typically 1-2 hours) before adding the NF-κB stimulus is recommended.

  • Cell Line Specificity: The sensitivity to IKK inhibitors can differ among cell lines. Some cell lines may have compensatory signaling pathways or altered expression levels of IKK complex components, rendering them less sensitive to this compound.

  • Compound Stability: Ensure the this compound compound has been stored correctly and has not degraded. It is advisable to use freshly prepared solutions for your experiments.

Q2: I'm observing significant cell toxicity after treating with this compound. How can I mitigate this?

A2: Cell toxicity can be a concern with any small molecule inhibitor. Here are some strategies to minimize it:

  • Optimize Concentration and Incubation Time: High concentrations and prolonged exposure to this compound can lead to off-target effects and cytotoxicity.[9] Determine the lowest effective concentration and the shortest incubation time that still provides significant NF-κB inhibition. A time-course experiment is recommended.

  • Assess Viability: Always perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your NF-κB inhibition experiment to monitor the health of your cells.

  • Solvent Control: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is low and consistent across all experimental conditions, including the vehicle control.

Q3: My Western blot results for phosphorylated p65 (p-p65) are inconsistent. What could be wrong?

A3: Western blotting for phosphorylated proteins requires careful optimization.[10] Here are some common pitfalls:

  • Sample Preparation: Phosphatase activity can lead to the dephosphorylation of your target protein. It is critical to work quickly on ice and use lysis buffers containing phosphatase inhibitors.[10]

  • Antibody Specificity: Use a primary antibody that is specific for p65 phosphorylated at the correct residue (e.g., Ser536 for canonical pathway activation).[11] Always validate your antibody and run appropriate controls.

  • Loading Controls: Use a total p65 antibody as a loading control in addition to a housekeeping protein (e.g., β-actin, GAPDH) to ensure that changes in the p-p65 signal are not due to variations in the total amount of p65 protein.

  • Stimulation Time: The phosphorylation of p65 is a transient event. Perform a time-course experiment with your NF-κB stimulus to identify the peak phosphorylation time point in your cell line.

Q4: How can I be sure that the effects I'm seeing are specific to NF-κB inhibition?

A4: While this compound is designed to be an IKK inhibitor, off-target effects are always a possibility with small molecule inhibitors.[12][13] To confirm the specificity of your results, consider the following:

  • Use Multiple Readouts: Do not rely on a single assay. Combine different methods to measure NF-κB activity, such as a luciferase reporter assay, Western blotting for p-p65, and qPCR for NF-κB target genes.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of IKKβ to see if it can overcome the inhibitory effect of this compound.

  • Use a Structurally Unrelated Inhibitor: Confirm your findings by using another IKK inhibitor with a different chemical structure to ensure the observed phenotype is not due to an off-target effect of this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. It is always recommended to determine the IC50 empirically for your specific experimental system.[14]

Parameter Typical Range Notes
Working Concentration 1 - 20 µMHighly cell-type dependent. A dose-response curve is essential.
Pre-incubation Time 1 - 4 hoursTime required for the compound to penetrate the cell membrane and inhibit IKK.
Stimulation Time 5 - 60 minutesDependent on the stimulus and the specific downstream event being measured (e.g., p65 phosphorylation, IκBα degradation).

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[15][16]

Materials:

  • HeLa cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • This compound inhibitor

  • NF-κB stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[16]

  • Incubation: Allow the cells to recover and express the reporters for 24-48 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells and incubate for the predetermined optimal time (e.g., 6 hours).

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Protocol 2: Western Blot for Phosphorylated p65 (p-p65)

This method detects the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.[11][17]

Materials:

  • Cell line of interest

  • This compound inhibitor

  • NF-κB stimulus (e.g., TNF-α)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α for the optimal time (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-p65) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total p65 antibody and a loading control antibody.

Experimental Workflow Visualization

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Start->Cell_Culture Inhibitor_Treatment 2. This compound Pre-incubation (Treat with this compound or vehicle) Cell_Culture->Inhibitor_Treatment Stimulation 3. NF-κB Stimulation (Add stimulus, e.g., TNF-α) Inhibitor_Treatment->Stimulation Endpoint_Assay 4. Endpoint Assay Stimulation->Endpoint_Assay Reporter_Assay Luciferase Reporter Assay (Measure transcriptional activity) Endpoint_Assay->Reporter_Assay Transcriptional Activity Western_Blot Western Blot (Detect p-p65) Endpoint_Assay->Western_Blot Protein Phosphorylation qPCR qPCR (Measure target gene expression) Endpoint_Assay->qPCR Gene Expression Data_Analysis 5. Data Analysis (Normalize data and perform statistical analysis) Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Technical Support Center: C29 (TLR2-IN-C29) in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using C29, a small molecule inhibitor of Toll-like receptor 2 (TLR2), in primary cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell culture in a question-and-answer format.

Question: Why am I not observing the expected inhibition of TLR2 signaling with this compound in my primary cell culture?

Answer: Several factors could contribute to a lack of efficacy. Consider the following:

  • Inhibitor Preparation and Storage: this compound has poor solubility in aqueous solutions. It is crucial to prepare a high-concentration stock solution in a suitable solvent, such as DMSO, and then dilute it to the final working concentration in your culture medium.[1][2][3][4][5] Ensure the final DMSO concentration is low (typically below 0.2% v/v) to avoid solvent-induced cytotoxicity.[1] Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][4][6]

  • Species-Specific Activity: this compound exhibits species-specific inhibitory activity. In human cells, it inhibits both TLR2/1 and TLR2/6 signaling pathways. However, in murine cells, it preferentially inhibits the TLR2/1 pathway.[1][3][7][8] If you are using primary cells from mice and your experimental system relies on TLR2/6 signaling, you may not observe a significant inhibitory effect.

  • Suboptimal Concentration: The effective concentration of this compound can vary depending on the primary cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular cell type and stimulus. The typical working concentration for cell culture assays ranges from 25 to 200 µM.[3]

Question: I am observing high levels of cell death in my primary cell cultures after treatment with this compound. What could be the cause?

Answer: While this compound is reported to have no substantial cellular toxicity in some contexts, cytotoxicity can occur and is often concentration-dependent.[2][3]

  • High Inhibitor Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. Perform a toxicity assay to determine the maximum non-toxic concentration for your primary cells.

  • Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to primary cells. Ensure your final solvent concentration is within a safe range for your specific cell type.

  • Purity of the Compound: The purity of the this compound compound can also influence its cytotoxic effects. It is advisable to use a high-purity grade of the inhibitor.[3]

Question: How can I be sure that the effects I am seeing are specific to TLR2 inhibition by this compound?

Answer: To confirm the specificity of this compound's action in your experiments, consider the following control experiments:

  • Use of a Negative Control: Include a vehicle control (e.g., DMSO at the same final concentration used for this compound) to account for any effects of the solvent on your cells.

  • Use of a Positive Control: Use a known TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or FSL-1 for TLR2/6) to stimulate the cells and demonstrate that the TLR2 pathway is active in your system.

  • Testing against other TLR agonists: this compound has been shown to not inhibit signaling by other TLR agonists or TNF-α.[1][4][7] To demonstrate specificity, you can treat your cells with an agonist for a different TLR (e.g., LPS for TLR4) in the presence and absence of this compound. You should not observe inhibition of the non-TLR2 pathway.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the Toll/interleukin-1 receptor (TIR) domain of TLR2. It binds to a pocket in the BB loop within the TIR domain, which prevents the recruitment of the downstream adaptor protein MyD88.[3] This blockage of the TLR2-MyD88 interaction inhibits the subsequent activation of downstream signaling pathways, including the MAPK and NF-κB pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[7]

TLR2 Signaling Pathway and this compound Inhibition

TLR2_Signaling_Pathway TLR2 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_TLR1_6 TLR2/TLR1 or TLR2/TLR6 MyD88 MyD88 TLR2_TLR1_6->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs IkappaB IκB IKK_complex->IkappaB phosphorylates AP1 AP-1 MAPKs->AP1 NF_kB NF-κB IkappaB->NF_kB releases Gene_expression Pro-inflammatory Gene Expression NF_kB->Gene_expression translocates to AP1->Gene_expression translocates to This compound This compound This compound->MyD88 inhibits recruitment

Caption: this compound inhibits TLR2 signaling by blocking MyD88 recruitment.

What are the recommended storage conditions for this compound?

This compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like DMSO, it is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[4][6] It is important to avoid repeated freeze-thaw cycles.[3][6]

How should I prepare a working solution of this compound for my cell culture experiments?

This compound is soluble in DMSO.[3][5][8] A common practice is to prepare a high-concentration stock solution, for example, 50 mM in DMSO.[1][3] This stock solution can then be serially diluted in culture medium to achieve the desired final concentration for your experiment. It is critical to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (generally <0.2% v/v).[1]

Experimental Workflow for Using this compound in Primary Cell Culture

Experimental_Workflow Experimental Workflow for this compound in Primary Cell Culture prep_this compound Prepare this compound Stock Solution (e.g., 50 mM in DMSO) pre_treat Pre-treat cells with this compound (and vehicle control) prep_this compound->pre_treat culture_cells Culture Primary Cells to desired confluency culture_cells->pre_treat stimulate Stimulate cells with TLR2 agonist pre_treat->stimulate incubate Incubate for desired time stimulate->incubate analyze Analyze endpoint (e.g., cytokine production, gene expression) incubate->analyze

Caption: A general workflow for this compound experiments in primary cells.

Quantitative Data Summary

ParameterValueCell TypeCommentsReference
IC50 (hTLR2/1) 19.7 µMHuman cellsInhibitory concentration for 50% of maximal response to TLR2/1 agonists.[6]
IC50 (hTLR2/6) 37.6 µMHuman cellsInhibitory concentration for 50% of maximal response to TLR2/6 agonists.[6]
Working Concentration 25 - 200 µMCell culture assaysRecommended range for in vitro experiments.[3]
Stock Solution 50 mMIn DMSOA common starting concentration for stock solutions.[1][3]

Experimental Protocols

Protocol: Inhibition of TLR2-induced Cytokine Production in Primary Macrophages

This protocol provides a general guideline for assessing the inhibitory effect of this compound on TLR2-mediated cytokine production in primary macrophages.

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages)

  • Complete cell culture medium

  • This compound (TLR2-IN-C29)

  • DMSO (cell culture grade)

  • TLR2 agonist (e.g., Pam3CSK4 for TLR2/1)

  • Phosphate-buffered saline (PBS)

  • Reagents for endpoint analysis (e.g., ELISA kit for cytokine measurement, reagents for RNA extraction and qRT-PCR)

Procedure:

  • Cell Seeding: Seed primary macrophages in appropriate culture plates at a density suitable for your endpoint analysis and allow them to adhere overnight.

  • Preparation of this compound Working Solutions:

    • Prepare a 50 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in complete culture medium to prepare a series of working concentrations (e.g., 2X the final desired concentrations).

  • Pre-treatment with this compound:

    • Carefully remove the culture medium from the cells.

    • Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for 1 hour at 37°C and 5% CO2.

  • Stimulation with TLR2 Agonist:

    • Prepare a working solution of the TLR2 agonist in complete culture medium (e.g., 2X the final desired concentration).

    • Add the TLR2 agonist solution to the wells already containing the this compound or vehicle control.

  • Incubation: Incubate the plates for the desired period (e.g., 4-24 hours, depending on the cytokine being measured).

  • Endpoint Analysis:

    • For cytokine secretion: Collect the culture supernatants and measure the concentration of the target cytokine using an ELISA kit according to the manufacturer's instructions.

    • For gene expression: Lyse the cells, extract total RNA, and perform qRT-PCR to analyze the expression of target genes.

References

Technical Support Center: Confirming C29 Activity in Your Experiment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for confirming the activity of C29, a CXCR1/2 inhibitor, in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors are activated by ELR+ CXCL chemokines, such as CXCL8 (IL-8), and play a crucial role in inflammatory responses, angiogenesis, and cancer progression. By blocking the binding of these chemokines to CXCR1/2, this compound inhibits downstream signaling pathways, leading to reduced cell proliferation, migration, and invasion.[1][2]

Q2: How can I confirm that this compound is active in my cell-based assays?

To confirm this compound activity, you should perform a series of functional assays that measure the inhibition of CXCR1/2 signaling and its downstream cellular effects. Key assays include:

  • Signaling Pathway Inhibition Assays: Western blotting to detect changes in the phosphorylation of key downstream signaling molecules like ERK and Akt.

  • Cell Proliferation Assays: To measure the effect of this compound on cancer cell growth.

  • Cell Migration Assays: To assess the inhibitory effect of this compound on chemokine-induced cell migration.

  • Calcium Mobilization Assays: To directly measure the inhibition of chemokine-induced calcium flux, a primary event in CXCR1/2 activation.

This guide provides detailed protocols and troubleshooting for each of these assays.

Signaling Pathway Analysis

Q3: How does this compound affect downstream signaling pathways of CXCR1/2?

Activation of CXCR1/2 by chemokines like CXCL8 triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[1][3] this compound, by inhibiting CXCR1/2, is expected to decrease the phosphorylation and subsequent activation of Akt and ERK.

CXCR1/2 Signaling Pathway and this compound Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL8 CXCL8 (IL-8) CXCR1_2 CXCR1/2 CXCL8->CXCR1_2 Binds G_protein G-protein CXCR1_2->G_protein Activates This compound This compound This compound->CXCR1_2 Inhibits PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS PLC PLC G_protein->PLC AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Survival Cell Survival pAKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Migration Cell Migration Ca_release->Migration

Caption: this compound inhibits CXCL8-mediated activation of CXCR1/2 and downstream signaling.

Experimental Protocol: Western Blot for p-ERK and p-AKT

This protocol details the steps to measure the phosphorylation status of ERK and Akt in response to this compound treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HT-29, A549) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Stimulate the cells with a known CXCR1/2 agonist like CXCL8 (e.g., 50 ng/mL) for 10-15 minutes. Include a vehicle-treated control.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels.

Troubleshooting: Western Blot
Issue Possible Cause Solution
No or weak signal Insufficient protein loaded.Increase the amount of protein loaded per well (20-40 µg is standard).
Low antibody concentration.Optimize the primary and secondary antibody concentrations.
Inactive antibody.Use a fresh aliquot of antibody and ensure proper storage.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA).
High antibody concentration.Reduce the concentration of primary and/or secondary antibodies.
Inadequate washing.Increase the number and duration of washes with TBST.
Non-specific bands Antibody cross-reactivity.Use a more specific antibody; check the literature for validated antibodies.
Protein degradation.Ensure protease and phosphatase inhibitors are included in the lysis buffer.

Cell Proliferation Assays

Q4: How do I measure the effect of this compound on cell proliferation?

A common method to assess cell proliferation is the BrdU (Bromodeoxyuridine) assay, which measures DNA synthesis. A decrease in BrdU incorporation in the presence of this compound indicates an anti-proliferative effect.

Quantitative Data: Effect of this compound on Cell Viability
Cell LineThis compound Concentration (µM)Incubation Time (h)% Inhibition of Viability
Daoy (Medulloblastoma)172~40%[2]
ONS-76 (Medulloblastoma)172~30%[2]
HD-MB03 (Medulloblastoma)172~25%[2]
Experimental Protocol: BrdU Cell Proliferation Assay

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with a range of this compound concentrations for 24-72 hours.

2. BrdU Labeling:

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

3. Fixation and Denaturation:

  • Remove the labeling solution and fix the cells.

  • Denature the DNA using an acid solution to expose the incorporated BrdU.

4. Antibody Incubation and Detection:

  • Incubate with an anti-BrdU antibody.

  • Wash and add a peroxidase-conjugated secondary antibody.

  • Add a substrate solution and measure the absorbance using a microplate reader.

Troubleshooting: BrdU Assay
Issue Possible Cause Solution
High background Too many cells seeded.Optimize cell seeding density.
Incomplete washing.Ensure thorough washing between steps.
Low signal Insufficient BrdU incubation time.Increase the BrdU labeling time.
Incomplete DNA denaturation.Optimize the denaturation step (time and acid concentration).

Cell Migration Assays

Q5: How can I test the effect of this compound on cell migration?

The Transwell migration assay (or Boyden chamber assay) is a standard method to evaluate the effect of this compound on chemokine-induced cell migration.

Experimental Workflow for Transwell Migration Assay

A 1. Seed cells in the a. upper chamber of the b. Transwell insert. B 2. Add chemoattractant (e.g., CXCL8) a. to the lower chamber. A->B C 3. Add this compound or vehicle control a. to the upper chamber. B->C D 4. Incubate for 4-24 hours. C->D E 5. Remove non-migrated cells a. from the top of the membrane. D->E F 6. Fix and stain migrated cells a. on the bottom of the membrane. E->F G 7. Count stained cells a. under a microscope. F->G

Caption: Workflow for a Transwell cell migration assay to test this compound activity.

Quantitative Data: Effect of this compound on Cell Migration
Cell LineChemoattractantThis compound Concentration (µM)% Inhibition of Migration
Daoy (Medulloblastoma)CXCL8 (200 ng/mL)1~50%[2]
ONS-76 (Medulloblastoma)CXCL8 (200 ng/mL)1~60%[2]
Experimental Protocol: Transwell Migration Assay

1. Preparation:

  • Rehydrate the Transwell inserts (e.g., 8 µm pore size) with serum-free media.

  • Prepare a single-cell suspension of your cells of interest in serum-free media.

2. Assay Setup:

  • Add media containing a chemoattractant (e.g., 100 ng/mL CXCL8) to the lower chamber of the 24-well plate.

  • Seed cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert.

  • Add this compound at various concentrations to the upper chamber.

3. Incubation:

  • Incubate the plate at 37°C for a period appropriate for your cell type (typically 4-24 hours).

4. Staining and Quantification:

  • Remove the Transwell inserts.

  • Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

Troubleshooting: Transwell Migration Assay
Issue Possible Cause Solution
Low or no migration Chemoattractant concentration is too low.Optimize the chemoattractant concentration.
Incubation time is too short.Increase the incubation time.
Pore size is incorrect for the cell type.Use inserts with a larger pore size.
High background migration Cells are not properly serum-starved.Ensure cells are serum-starved for at least 12 hours before the assay.
Chemoattractant in the upper chamber.Ensure the cell suspension is in serum-free media.

Calcium Mobilization Assay

Q6: How do I directly measure the inhibition of CXCR1/2 activation by this compound?

A calcium mobilization assay directly measures the increase in intracellular calcium concentration upon GPCR activation. This compound should block the CXCL8-induced calcium flux.

Experimental Protocol: Calcium Mobilization Assay

1. Cell Preparation:

  • Harvest cells and resuspend them in a suitable assay buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating at 37°C.

2. Assay Setup:

  • Wash the cells to remove excess dye.

  • Aliquot the cell suspension into a 96-well plate.

  • Add this compound at various concentrations and incubate for a short period.

3. Measurement:

  • Use a fluorescence plate reader or flow cytometer to measure the baseline fluorescence.

  • Inject the chemokine agonist (e.g., CXCL8) and immediately start recording the fluorescence signal over time.

4. Data Analysis:

  • Calculate the change in fluorescence intensity to determine the calcium flux.

  • Compare the response in this compound-treated cells to the vehicle control.

Troubleshooting: Calcium Mobilization Assay
Issue Possible Cause Solution
No response to agonist Cells are not healthy.Use cells at a low passage number and ensure high viability.
Dye loading was inefficient.Optimize dye concentration and incubation time.
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough washing of cells after dye loading.
Autofluorescence of compounds.Run a control with the compound alone to check for autofluorescence.
Signal decays too quickly Photobleaching of the dye.Reduce the excitation light intensity or the exposure time.

References

C29 inhibitor degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, handling, and troubleshooting of the C29 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound inhibitor?

A1: The this compound inhibitor, also known as TL2-C29, is a small molecule that specifically targets and inhibits Toll-like receptor 2 (TLR2) signaling.[1][2][3] It functions by binding to a pocket within the TLR2 Toll/interleukin-1 receptor (TIR) domain. This binding action blocks the interaction between TLR2 and the MyD88 adapter protein, which is a crucial step for initiating downstream signaling cascades that lead to the activation of MAPK and NF-κB.[1][4]

Q2: How does the activity of this compound differ between human and murine cells?

A2: this compound exhibits species-specific activity. In human cells, it effectively blocks signaling from both TLR2/1 and TLR2/6 heterodimers.[1][2][5] However, in murine cells, this compound preferentially inhibits the TLR2/1 signaling pathway.[1][5]

Q3: What are the recommended storage conditions for this compound?

A3:

  • Powder: The lyophilized powder form of this compound is stable for up to three years when stored at -20°C.[6] While it is often shipped at ambient temperature, it should be stored at -20°C upon receipt for long-term stability.[7][8]

  • Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[6][8]

Q4: How should I prepare a stock solution of this compound?

A4: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] A common stock solution concentration is 50 mM.[1][9] For compounds provided as a powder in a vial, it is recommended to centrifuge the vial briefly to ensure the powder is at the bottom before dissolving.[6][9]

Q5: What are the typical working concentrations for cell-based assays?

A5: For cellular assays, typical working concentrations of this compound range from 25 µM to 200 µM.[1] The final concentration of DMSO in the cell culture medium should be kept low, generally below 0.5%, to prevent solvent-induced cytotoxicity.[8]

Troubleshooting Guide

Q1: I am not observing any inhibition of TLR2 signaling in my experiment. What could be the cause?

A1: A lack of activity can stem from several factors:

  • Improper Storage: The this compound inhibitor, especially in solution, can degrade if not stored correctly. Ensure that stock solutions were aliquoted and stored at -20°C or -80°C and that freeze-thaw cycles were minimized.[6][8]

  • Incorrect Concentration: Verify the calculations for your dilutions. The inhibitor's potency may be insufficient if the concentration is too low.

  • Degradation in Aqueous Media: Small molecule inhibitors can have limited stability in aqueous solutions.[7] Prepare working dilutions fresh from a DMSO stock just before the experiment.

  • Species-Specific Effects: Remember that this compound is less effective at inhibiting TLR2/6 signaling in murine cells compared to human cells.[1][5] Ensure your experimental design accounts for this if you are using a murine model with a TLR2/6 agonist.

G start Start: No/Reduced this compound Activity check_storage Check Storage Conditions (Powder at -20°C, Aliquots at -80°C?) start->check_storage check_dilution Verify Dilution Calculations (Correct Working Concentration?) check_storage->check_dilution  Correct improper_storage Potential Cause: Degradation due to improper storage or multiple freeze-thaw cycles. check_storage->improper_storage Incorrect check_prep Review Solution Preparation (Fresh Dilution in Media?) check_dilution->check_prep  Correct wrong_conc Potential Cause: Inhibitor concentration is too low to be effective. check_dilution->wrong_conc Incorrect check_species Confirm Species & Agonist (Human vs. Murine? TLR2/1 vs. TLR2/6?) check_prep->check_species  Correct solution_instability Potential Cause: Degradation in aqueous buffer before addition to cells. check_prep->solution_instability Incorrect species_mismatch Potential Cause: Ineffective against murine TLR2/6 signaling. check_species->species_mismatch Mismatch solution1 Solution: Use a fresh aliquot of this compound. improper_storage->solution1 solution2 Solution: Recalculate dilutions and repeat. wrong_conc->solution2 solution3 Solution: Prepare working solutions immediately before use. solution_instability->solution3 solution4 Solution: Adjust experiment for species-specific activity. species_mismatch->solution4 G cluster_0 Preparation cluster_1 Experiment Day Use p1 Equilibrate vial to room temp p2 Add DMSO to create 50 mM stock solution p1->p2 p3 Vortex until fully dissolved p2->p3 p4 Aliquot into single-use tubes p3->p4 p5 Store at -80°C p4->p5 u1 Thaw one aliquot p5->u1 u2 Dilute to final working concentration in media u1->u2 u3 Add to cells immediately u2->u3 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAMP TLR2 Agonist (e.g., Pam3CSK4) TLR2 TLR2/1 Heterodimer PAMP->TLR2 Binds TIR TIR Domain Dimerization TLR2->TIR MyD88 MyD88 TIR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Response Pro-inflammatory Gene Expression NFkB->Response This compound This compound Inhibitor This compound->TIR Inhibits Interaction

References

Validation & Comparative

A Comparative Guide to C29 and Other TLR2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Toll-like receptor 2 (TLR2) inhibitor C29 with other notable alternatives. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes critical pathways and workflows to aid in the selection of appropriate research tools.

Toll-like receptor 2 (TLR2) plays a crucial role in the innate immune system by recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1] Consequently, the development of TLR2 inhibitors is a significant area of research for treating various inflammatory diseases. This guide focuses on this compound, a small molecule TLR2 inhibitor, and compares it with its derivative, ortho-vanillin, and other known TLR2 antagonists like MMG-11 and CU-CPT22.

Performance Comparison of TLR2 Inhibitors

The inhibitory activities of this compound and other selected TLR2 inhibitors are summarized below. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.

InhibitorTargetMechanism of ActionCell Line(s)IC50 / KiReference(s)
This compound hTLR2/1TIR domain binding, non-competitiveHEK-TLR219.7 µM (IC50)[2]
hTLR2/6TIR domain binding, non-competitiveHEK-TLR237.6 µM (IC50)[2]
mTLR2/1TIR domain binding, non-competitiveMurine MacrophagesEffective inhibition observed[3][4]
mTLR2/6TIR domain binding, non-competitiveMurine MacrophagesNo significant inhibition[3][4]
ortho-vanillin TLR2/1TIR domain binding, non-competitiveMurine MacrophagesEffective inhibition observed[3][5]
TLR2/6 & TLR4TIR domain binding, non-competitiveMurine MacrophagesNo significant inhibition[5]
MMG-11 hTLR2/1Competitive antagonistHEK293-hTLR2/11.7 µM (IC50)[6][7]
hTLR2/6Competitive antagonistHEK293-hTLR2/65.7 µM (IC50)[6][7]
mTLR2/1Competitive antagonistMouse MacrophagesPreferential inhibition[6]
CU-CPT22 TLR1/2Competitive antagonistRAW 264.70.58 µM (IC50)[1][8][9]
TLR1/2Competitive antagonistN/A0.41 µM (Ki)[1][8][9]

Key Observations:

  • This compound and its derivative ortho-vanillin act as non-competitive inhibitors by targeting the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR2, thereby blocking downstream signaling.[3][5] this compound shows species-specific activity, inhibiting both TLR2/1 and TLR2/6 signaling in human cells but only TLR2/1 in murine cells.[3][4]

  • MMG-11 and CU-CPT22 are competitive antagonists, meaning they likely interfere with the binding of TLR2 agonists to the receptor's extracellular domain.[6][9]

  • MMG-11 demonstrates a preference for inhibiting the TLR2/1 heterodimer over TLR2/6.[6]

  • CU-CPT22 is a potent inhibitor of the TLR1/2 complex and has been shown to be highly selective, with no significant activity against other TLRs.[1][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Inhibition of TLR2 Signaling in HEK-293 Cells

This protocol is used to assess the inhibitory effect of compounds on TLR2 signaling in a controlled in vitro environment.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR2 (HEK-TLR2) and an NF-κB-driven reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.[11][12][13]

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, MMG-11, CU-CPT22) or vehicle control (e.g., DMSO) for 1 hour.[14]

  • TLR2 Stimulation: Following pre-incubation, cells are stimulated with a specific TLR2 agonist, such as Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6), for 6-24 hours.[11][15]

  • Reporter Gene Assay: The activity of the reporter gene is measured. For SEAP, a colorimetric substrate is added, and absorbance is read.[12][16] For luciferase, a lysis buffer and luciferase substrate are added, and luminescence is measured.[14]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Inhibition of TLR2-Mediated Cytokine Production in THP-1 Cells

This protocol evaluates the ability of inhibitors to block the production of pro-inflammatory cytokines in a human monocytic cell line.

  • Cell Culture and Differentiation: Human THP-1 monocytic cells are cultured in RPMI-1640 medium with standard supplements.[17][18] For macrophage differentiation, cells are treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[18][19]

  • Inhibitor Treatment and Stimulation: Differentiated THP-1 cells are pre-treated with the TLR2 inhibitor or vehicle for 1 hour, followed by stimulation with a TLR2 agonist (e.g., Pam3CSK4) for a specified period (e.g., 4-24 hours).[3]

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[14]

  • Data Analysis: The reduction in cytokine levels in the presence of the inhibitor is calculated relative to the vehicle-treated control.

Co-Immunoprecipitation of TLR2 and MyD88

This method is used to determine if an inhibitor disrupts the interaction between TLR2 and its downstream adaptor protein, MyD88.[20][21]

  • Cell Lysis: THP-1 cells, pre-treated with the inhibitor and stimulated with a TLR2 agonist, are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[3]

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for TLR2 or MyD88, followed by the addition of protein A/G-conjugated beads to capture the antibody-protein complexes.[22][23]

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both TLR2 and MyD88 to detect their co-precipitation.[22] A reduced amount of co-precipitated protein in the inhibitor-treated sample indicates a disruption of the interaction.[3]

Visualizations

The following diagrams illustrate the TLR2 signaling pathway and a typical experimental workflow for screening TLR2 inhibitors.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAMP PAMP (e.g., Lipopeptide) TLR2 TLR2 PAMP->TLR2 Binds TLR1_6 TLR1 or TLR6 TLR2->TLR1_6 Heterodimerizes with TIRAP TIRAP (Mal) TLR1_6->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription MAPKs->Cytokines Induces Transcription This compound This compound / o-vanillin (Non-competitive) This compound->TIRAP Inhibits Interaction MMG11_CUCPT22 MMG-11 / CU-CPT22 (Competitive) MMG11_CUCPT22->TLR2 Blocks Binding

Caption: TLR2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_readout Readout start Start: Cell Seeding (HEK-TLR2 or THP-1) pretreatment Pre-treatment with TLR2 Inhibitor or Vehicle start->pretreatment stimulation Stimulation with TLR2 Agonist (e.g., Pam3CSK4) pretreatment->stimulation incubation Incubation (4-24 hours) stimulation->incubation reporter_assay Reporter Gene Assay (HEK-TLR2) incubation->reporter_assay cytokine_assay Cytokine Measurement (THP-1) incubation->cytokine_assay co_ip Co-Immunoprecipitation (TLR2-MyD88) incubation->co_ip analysis Data Analysis (IC50, % Inhibition) reporter_assay->analysis cytokine_assay->analysis co_ip->analysis

Caption: General Experimental Workflow for Screening TLR2 Inhibitors.

References

A Comparative Guide to the Efficacy of TLR2 Inhibitors: C29 and CU-CPT22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule inhibitors of the Toll-like receptor 2 (TLR2) signaling pathway: C29 and CU-CPT22. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies in immunology, inflammation, and drug discovery.

Mechanism of Action and Target Specificity

Both this compound and CU-CPT22 target the TLR2 signaling pathway, a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, leading to inflammatory responses. However, their specific mechanisms and target specificities within the TLR2 complex differ.

This compound is a TLR2 inhibitor that functions by binding to a pocket in the Toll/interleukin-1 receptor (TIR) domain of the TLR2 protein. This interaction allosterically inhibits the recruitment of the downstream adaptor protein MyD88, thereby blocking the activation of NF-κB and MAPK signaling pathways.[1] In human cells, this compound has been shown to inhibit both TLR2/1 and TLR2/6 heterodimers.[1][2][3] Interestingly, in murine cells, this compound preferentially inhibits the TLR2/1 signaling pathway.[1][3]

CU-CPT22 is a potent and selective inhibitor of the TLR1/2 heterodimer complex.[2] It acts as a competitive antagonist, directly competing with the binding of the triacylated lipopeptide agonist Pam3CSK4 to the TLR1/2 complex.[2][4] This specificity is attributed to the interaction of CU-CPT22 with a hydrophobic channel within TLR1.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and CU-CPT22 from in vitro studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between studies.

Table 1: Inhibitory Concentration (IC50) and Binding Affinity (Ki)

CompoundTargetAssay TypeCell Line/SystemAgonistIC50 (µM)Ki (µM)
This compound hTLR2/1 SignalingNF-κB Reporter AssayHEK293TPam3CSK419.7Not Reported
hTLR2/6 SignalingNF-κB Reporter AssayHEK293TPam2CSK437.6Not Reported
CU-CPT22 hTLR1/2 ActivationNitric Oxide AssayRAW 264.7Pam3CSK40.58Not Reported
hTLR1/2 BindingFluorescence AnisotropyPurified ProteinPam3CSK4Not Applicable0.41

Data sourced from multiple references.[2][3][4]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCell LineAgonistCytokineConcentration (µM)Percent Inhibition
This compound THP-1Pam3CSK4IL-1β mRNA50Significant
THP-1Pam2CSK4IL-1β mRNA50Significant
CU-CPT22 RAW 264.7Pam3CSK4TNF-α8~60%
RAW 264.7Pam3CSK4IL-1β8~95%

Data sourced from multiple references.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

TLR2_Signaling_Pathway cluster_membrane Cell Membrane TLR1 TLR1 TLR2 TLR2 TLR1->TLR2 MyD88 MyD88 TLR2->MyD88 recruits TLR6 TLR6 TLR6->TLR2 Pam3CSK4 Pam3CSK4 (Triacylated Lipopeptide) Pam3CSK4->TLR1 binds Pam2CSK4 Pam2CSK4 (Diacylated Lipopeptide) Pam2CSK4->TLR6 binds TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines induces NFkB->Cytokines induces This compound This compound This compound->TLR2 inhibits TIR domain CU_CPT22 CU-CPT22 CU_CPT22->TLR1 inhibits (competes with Pam3CSK4)

Caption: TLR2 Signaling Pathway and Inhibition by this compound and CU-CPT22.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HEK-Blue™ hTLR2, THP-1) plate_cells 2. Seed Cells in 96-well Plate cell_culture->plate_cells add_inhibitor 3. Pre-incubate with Inhibitor (this compound or CU-CPT22) plate_cells->add_inhibitor add_agonist 4. Stimulate with TLR2 Agonist (e.g., Pam3CSK4) add_inhibitor->add_agonist incubation 5. Incubate for a defined period add_agonist->incubation collect_supernatant 6. Collect Supernatant incubation->collect_supernatant reporter_assay 7a. Reporter Gene Assay (SEAP for HEK-Blue™) collect_supernatant->reporter_assay elisa 7b. Cytokine Quantification (ELISA for THP-1) collect_supernatant->elisa

Caption: General Experimental Workflow for Screening TLR2 Inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound and CU-CPT22. Specific parameters such as cell numbers, concentrations, and incubation times should be optimized for individual experimental setups.

HEK-Blue™ hTLR2 Reporter Gene Assay for TLR2 Inhibition

This assay is used to quantify the inhibition of NF-κB activation downstream of TLR2 stimulation.

Materials:

  • HEK-Blue™ hTLR2 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • TLR2 agonist (e.g., Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6)

  • This compound or CU-CPT22

  • 96-well flat-bottom plates

Procedure:

  • Cell Preparation: Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions. On the day of the experiment, wash and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density.

  • Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.

  • Inhibitor Addition: Prepare serial dilutions of this compound or CU-CPT22 in the appropriate vehicle (e.g., DMSO, ensuring the final concentration does not affect cell viability). Add 10 µL of the inhibitor dilutions to the respective wells. Include a vehicle-only control.

  • Agonist Stimulation: Prepare the TLR2 agonist at the desired concentration. Add 10 µL of the agonist to all wells except for the unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The color change is proportional to the secreted alkaline phosphatase (SEAP) activity, which corresponds to NF-κB activation.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the agonist-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cytokine Inhibition Assay in Macrophage-like Cells (e.g., THP-1 or RAW 264.7)

This assay measures the ability of the inhibitors to block the production of pro-inflammatory cytokines.

Materials:

  • THP-1 or RAW 264.7 cells

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • TLR2 agonist (e.g., Pam3CSK4)

  • This compound or CU-CPT22

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)

  • 24-well or 96-well plates

Procedure:

  • Cell Seeding: Seed the macrophage-like cells in the appropriate plates and allow them to adhere overnight. If using THP-1 cells, differentiate them into a macrophage-like phenotype using PMA for 24-48 hours prior to the experiment.

  • Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of this compound or CU-CPT22. Include a vehicle control. Pre-incubate for 1-2 hours.

  • Stimulation: Add the TLR2 agonist (e.g., Pam3CSK4) to the wells to a final concentration known to induce a robust cytokine response.

  • Incubation: Incubate the plates for a predetermined time, typically 4-24 hours, depending on the cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of the target cytokine in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of cytokine inhibition for each inhibitor concentration compared to the agonist-only control.

Conclusion

Both this compound and CU-CPT22 are valuable tools for studying TLR2-mediated inflammation. The choice between these inhibitors will depend on the specific research question.

  • CU-CPT22 offers high potency and selectivity for the TLR1/2 heterodimer, making it an excellent choice for studies focused specifically on this complex. Its competitive mechanism of action is also well-defined.

  • This compound provides a broader inhibition of both TLR2/1 and TLR2/6 signaling in human cells, which may be advantageous for investigating the overall contribution of TLR2 to a biological process. Its distinct mechanism of targeting the intracellular TIR domain offers an alternative approach to modulating TLR2 activity.

Researchers should carefully consider the differences in their mechanisms of action, target specificity, and potency when designing experiments and interpreting results. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other TLR2 inhibitors.

References

Comparative Analysis of C29 and Alternative TLR2 Inhibitors: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Toll-like receptor 2 (TLR2) inhibitor C29 with alternative molecules, focusing on their cross-reactivity with other signaling pathways. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies and to provide a deeper understanding of the potential off-target effects of these inhibitors.

Introduction to TLR2 Inhibition

Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system. It forms heterodimers with TLR1 or TLR6 to recognize a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. Upon ligand binding, TLR2 initiates a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1, and the induction of pro-inflammatory cytokines and chemokines. Dysregulation of TLR2 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound is a small molecule inhibitor that targets the Toll/interleukin-1 receptor (TIR) domain of TLR2, thereby blocking its interaction with the adaptor protein MyD88 and inhibiting downstream signaling.[1][2] This guide compares the selectivity and potential for cross-reactivity of this compound with two alternative TLR2 inhibitors: MMG-11, another small molecule inhibitor, and T2.5, a monoclonal antibody.

Primary Target Activity and Selectivity

A critical aspect of any inhibitor is its selectivity for the intended target. The following table summarizes the available quantitative data on the inhibitory activity of this compound, MMG-11, and T2.5 against their primary targets, TLR2/1 and TLR2/6 heterodimers, and their selectivity against other Toll-like receptors.

InhibitorTargetIC50 / ActivitySelectivity Notes
This compound hTLR2/119.7 µM[3]Does not inhibit signaling by other TLRs (TLR3, TLR4, TLR5, TLR7, TLR8, TLR9) or TNF-α.[1]
hTLR2/637.6 µM[3]Preferentially inhibits murine TLR2/1 over TLR2/6.[1][2][4]
MMG-11 hTLR2/11.7 µMSelective for TLR2 over TLR4, TLR5, TLR7/8, and TLR9.
hTLR2/65.7 µM[5]
T2.5 (mAb) hTLR2 & mTLR2Neutralizing AbSpecific for TLR2; does not inhibit IL-1 receptor or TLR4 signaling.[6][7]

Cross-Reactivity with Other Signaling Pathways

While this compound and its alternatives demonstrate selectivity for TLR2 within the TLR family, the potential for cross-reactivity with other signaling pathways, such as kinase cascades, is a crucial consideration for interpreting experimental results.

Unfortunately, comprehensive, publicly available data from broad kinase inhibitor screening panels for this compound and MMG-11 is limited. The available literature primarily focuses on their selectivity within the TLR family. The monoclonal antibody T2.5, due to its nature as a biologic, is expected to have high specificity for its epitope on TLR2 with a lower likelihood of off-target kinase inhibition compared to small molecules.

Further investigation through dedicated kinase panel screening and broader off-target profiling is necessary to fully elucidate the cross-reactivity profiles of this compound and MMG-11. Researchers should exercise caution when using these small molecule inhibitors in complex biological systems and consider validating key findings with alternative approaches.

Signaling Pathways and Experimental Workflows

To facilitate the experimental investigation of this compound and its alternatives, this section provides diagrams of the targeted signaling pathway and relevant experimental workflows.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAMPs PAMPs (e.g., Lipopeptides) TLR2 TLR2 PAMPs->TLR2 binds TLR1_6 TLR1 / TLR6 TLR2->TLR1_6 heterodimerizes MyD88 MyD88 TLR1_6->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK activates IKK IKK TRAF6->IKK activates AP1 AP-1 MAPK->AP1 activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription AP1->Cytokines induces transcription This compound This compound This compound->MyD88 blocks interaction with TLR2-TIR Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cells Immune Cells (e.g., Macrophages, HEK293-TLR2) Inhibitor Treat with This compound or Alternative Cells->Inhibitor Ligand Stimulate with TLR2 Ligand (e.g., Pam3CSK4) Inhibitor->Ligand CoIP Co-Immunoprecipitation (TLR2-MyD88 Interaction) Ligand->CoIP WB Western Blot (MAPK Phosphorylation) Ligand->WB Reporter NF-κB Reporter Assay (Luciferase Activity) Ligand->Reporter

References

Comparative Analysis of the TLR2 Inhibitor C29 Across Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor 2 (TLR2) inhibitor C29, detailing its mechanism of action and its effects on various cell lines. The information is supported by experimental data and detailed protocols to aid in the design and execution of future studies.

This compound is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. It effectively blocks both TLR2/1 and TLR2/6 signaling pathways in human cells.[1][2][3] The compound's mechanism of action involves binding to a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2. This interaction sterically hinders the recruitment of the myeloid differentiation primary response 88 (MyD88) adapter protein, a crucial step in the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent inflammatory responses.[2]

Efficacy of this compound in Cancer Cell Lines

Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in renal and head and neck cancers. The following tables summarize the available quantitative data on the effects of this compound in different cancer cell lines.

Cell Viability

Treatment with this compound has been shown to decrease the viability of both drug-sensitive and drug-resistant cancer cell lines. A study demonstrated that this compound was as effective as the standard-of-care drug sunitinib in reducing the viability of 786-O renal cell carcinoma cells and more effective than cisplatin in CAL27 head and neck squamous cell carcinoma cells.[4]

Cell LineCancer TypeDrug ResistanceTreatment Concentration (µM)Incubation Time (h)Effect on Viability
786-OClear Cell Renal Cell CarcinomaNaive1 - 1048Dose-dependent decrease
786RClear Cell Renal Cell CarcinomaSunitinib-resistant1 - 1048Dose-dependent decrease
CAL27Head and Neck Squamous Cell CarcinomaNaive1 - 1048Dose-dependent decrease
CAL27RHead and Neck Squamous Cell CarcinomaCisplatin-resistant1 - 1048Dose-dependent decrease
Inhibition of TLR2 Signaling

The primary mechanism of this compound is the inhibition of TLR2 signaling. The half-maximal inhibitory concentrations (IC50) for this activity have been determined in cell-based reporter assays.

TargetCell LineIC50 (µM)
hTLR2/1 signalingHEK293T19.7[1][3]
hTLR2/6 signalingHEK293T37.6[1][3]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (XTT)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., 786-O, CAL27)

  • Complete culture medium

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Electron Coupling Reagent

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with vehicle) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Prepare the XTT working solution by mixing the XTT reagent and the Electron Coupling Reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT working solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (vehicle-treated) cells after subtracting the background absorbance.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and treat with this compound at various concentrations for a specified duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells and treat with this compound as required.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The data will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound.

C29_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2/1 or TLR2/6 TIR TIR Domain MyD88 MyD88 TIR->MyD88 Recruitment MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Inflammation Pro-inflammatory Cytokines MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->TIR Inhibits

Caption: Mechanism of this compound inhibition of TLR2 signaling.

Experimental Workflow for Cell Viability Assay

The diagram below outlines the general workflow for assessing the effect of this compound on cell viability.

Cell_Viability_Workflow start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate 48h treatment->incubation2 add_xtt Add XTT Reagent incubation2->add_xtt incubation3 Incubate 4h add_xtt->incubation3 read_plate Measure Absorbance (450nm & 660nm) incubation3->read_plate analysis Calculate Cell Viability read_plate->analysis

Caption: Workflow for XTT-based cell viability assay.

References

Independent Validation of IRE1α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the validation of a compound's mechanism of action is a critical step. This guide provides an objective comparison of small molecule inhibitors targeting the Inositol-Requiring Enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR) pathway. While the specific compound "C29" is not broadly identified in the literature, it is often associated with the class of IRE1α inhibitors. This guide will, therefore, focus on the methodologies for validating this mechanism and compare the performance of several well-characterized IRE1α inhibitors.

The IRE1α Signaling Pathway

Under conditions of Endoplasmic Reticulum (ER) stress, an accumulation of misfolded or unfolded proteins triggers the activation of the UPR.[1][2][3] IRE1α is a transmembrane protein that acts as a primary sensor of this stress.[2][4] Upon activation, IRE1α oligomerizes and autophosphorylates, which in turn activates its endoribonuclease (RNase) domain.[3][4][5] The primary substrate for this RNase activity is the mRNA of the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA.[1][3] This unconventional splicing event causes a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[2][4] XBP1s then translocates to the nucleus and activates genes that help to resolve the ER stress, promoting cell survival.[4]

IRE1a_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded_Proteins Unfolded Proteins IRE1a_inactive IRE1α (Inactive) Unfolded_Proteins->IRE1a_inactive Activates IRE1a_active IRE1α (Active) Oligomerized & Phosphorylated IRE1a_inactive->IRE1a_active Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u Splices (RNase activity) XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Activates Transcription

Figure 1. The IRE1α signaling pathway in response to ER stress.

Comparison of IRE1α Inhibitors

IRE1α inhibitors can be broadly classified into two main types based on their mechanism of action: those that target the kinase domain and those that directly inhibit the RNase domain.

  • Type I and II Kinase Inhibitors: These molecules bind to the ATP-binding pocket of the IRE1α kinase domain.[6]

    • Type I inhibitors , such as Sunitinib and APY29, inhibit the autophosphorylation of IRE1α but can allosterically activate the RNase domain.[6][7]

    • Type II inhibitors , like KIRA8, allosterically attenuate the RNase activity.[2][8]

  • RNase Inhibitors: These compounds, such as 4µ8C and STF-083010, directly target and block the endoribonuclease activity of IRE1α, often without affecting the kinase activity.[2][7][8]

The table below summarizes the quantitative performance of several commonly cited IRE1α inhibitors.

InhibitorTypeTarget DomainMechanism of ActionIC50 / EC50Reference
KIRA8 Type II Kinase InhibitorKinaseAllosterically attenuates RNase activityIC50: 5.9 nM (RNase)[8]
Sunitinib Type I Kinase InhibitorKinaseInhibits autophosphorylation, activates RNaseIC50: 80 nM (VEGFR2)[8]
4µ8C RNase InhibitorRNaseDirectly inhibits RNase activity-[2][8]
STF-083010 RNase InhibitorRNaseInhibits RNase activity without affecting kinase-[7][8]
Toyocamycin RNase InhibitorRNaseInhibits XBP1 mRNA cleavageIC50: 80 nM[2][8]
MKC8866 RNase InhibitorRNasePotent and selective RNase inhibitionIC50: 0.29 µM[8]
G-5758 RNase InhibitorRNaseSelective RNase inhibitionIC50: 38 nM[8]

Key Experimental Protocols for Mechanism Validation

The primary method for validating the mechanism of an IRE1α inhibitor is to measure its effect on the splicing of XBP1 mRNA. This directly assesses the modulation of IRE1α's RNase activity.

A typical workflow to assess an inhibitor's efficacy involves inducing ER stress in a relevant cell line, treating with the inhibitor, and then measuring the ratio of spliced to unspliced XBP1 mRNA.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_detection Detection Methods A Seed cells (e.g., HEK293, Multiple Myeloma lines) B Induce ER Stress (e.g., Tunicamycin, Thapsigargin) A->B C Treat with IRE1α Inhibitor (Varying Concentrations) B->C D Isolate Total RNA C->D E Reverse Transcription (RT) D->E F PCR Amplification of XBP1 E->F G Analyze PCR Products F->G H Agarose Gel Electrophoresis G->H Qualitative I Quantitative RT-PCR (qRT-PCR) G->I Quantitative

Figure 2. General workflow for the XBP1 splicing assay.

This method provides a qualitative or semi-quantitative assessment of XBP1 splicing.

  • Cell Treatment: Culture cells to ~80% confluency. Induce ER stress using an agent like tunicamycin (e.g., 2.5-5 µg/ml) or thapsigargin (e.g., 50 nM) for 4-6 hours.[9][10] Concurrently, treat cells with the desired concentrations of the IRE1α inhibitor or a vehicle control (e.g., DMSO).

  • RNA Extraction: Harvest cells and isolate total RNA using a standard method such as TRIzol reagent or a commercial kit.[11]

  • Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.[11]

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[9]

    • Forward Primer Example: 5'-GGATGATGTTCTGGAGAGCC-3'[9]

    • Reverse Primer Example: 5'-CATCACCATCTTCCAGGAGC-3'[9]

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 2.5-3%).[9] The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s), with a size difference of 26 base pairs.[9]

  • Analysis: Visualize the bands under UV light after staining with a nucleic acid dye (e.g., ethidium bromide). A potent inhibitor will show a dose-dependent decrease in the intensity of the lower (spliced) band and an increase in the upper (unspliced) band compared to the stressed, untreated control.

This method offers a more precise quantification of XBP1s levels.

  • Cell Treatment, RNA Extraction, and RT: Follow steps 1-3 from Protocol 1.

  • Primer Design: Use primers specifically designed to detect only the spliced form of XBP1. The forward primer is typically designed to span the splice junction.[9]

    • XBP1s Forward Primer Example: 5'-TGCTGAGTCCGCAGCAGGTG-3'[9]

    • XBP1s Reverse Primer Example: 5'-GCTGGCAGGCTCTGGGGAAG-3'[9]

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix.[9] Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative mRNA concentration of XBP1s. Normalize the data to a stable housekeeping gene (e.g., ATP5B, RPL13A) to control for variations in RNA input.[9] The results will show the fold-change in XBP1s expression upon treatment with the inhibitor.

Reporter assays provide a high-throughput method for screening and validating inhibitors.

  • Assay Principle: These assays utilize a reporter gene (e.g., luciferase or a fluorescent protein) fused downstream of the XBP1 sequence containing the spliceable intron.[11][12] When ER stress induces IRE1α activity, the intron is spliced out, bringing the reporter gene in-frame and leading to its expression.[10][11]

  • Cell Line: Use a stable cell line expressing the XBP1-reporter construct.

  • Procedure: Seed the reporter cells in a multi-well plate. Treat with ER stress inducers and various concentrations of the test inhibitor.

  • Measurement: After an incubation period (e.g., 6-24 hours), measure the reporter signal (luminescence or fluorescence) using a plate reader.

  • Analysis: A decrease in the reporter signal in inhibitor-treated wells compared to control wells indicates inhibition of IRE1α's RNase activity. This allows for the calculation of an IC50 value.[12]

References

Safety Operating Guide

Navigating the Disposal of C29: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a substance designated as "C29," the disposal protocol is entirely dependent on its precise chemical identity, as "this compound" is not a unique identifier and can refer to a variety of chemical compounds with different properties and associated hazards. This guide provides a comprehensive framework for the safe handling and disposal of laboratory chemicals, using the ambiguous case of "this compound" to highlight the essential need for specific substance identification.

The Critical Importance of Specific Identification

Initial research reveals that "this compound" can refer to several distinct substances, including but not limited to:

  • Mycocerosic acid: A fatty acid found in certain bacteria.[1]

  • Mycolipenic acid: Another type of bacterial fatty acid.[2]

  • A small molecule (CAS 363600-92-4): A laboratory research product.[3]

  • Branched-chain dicarboxylic acids: A class of organic acids.[4]

  • Components of commercial products: Such as film developers or industrial cleaners.[5][6]

Given the diverse nature of these examples, a one-size-fits-all disposal procedure is not only inappropriate but also potentially dangerous. The first and most crucial step is to positively identify the specific this compound substance in your possession. This is typically achieved by referencing the manufacturer's label, which should include a specific chemical name and, most importantly, a CAS (Chemical Abstracts Service) number. Once the CAS number is known, the Safety Data Sheet (SDS) for that specific chemical must be consulted. The SDS is the primary source of information for safe handling, storage, and disposal.

General Laboratory Chemical Waste Disposal Workflow

For any laboratory chemical, including any substance identified as "this compound," a systematic approach to waste management is essential. The following workflow outlines the key steps for ensuring safe and compliant disposal of chemical waste.

cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_disposal Storage & Disposal start Start: Chemical to be Disposed identify Identify Chemical: - Chemical Name - CAS Number start->identify sds Obtain & Review Safety Data Sheet (SDS) identify->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste (e.g., Halogenated, Non-halogenated, Acids, Bases) ppe->segregate container Select Compatible Waste Container segregate->container label_container Label Waste Container: - 'Hazardous Waste' - Chemical Contents - Accumulation Start Date container->label_container storage Store in Designated Satellite Accumulation Area (SAA) label_container->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end End: Proper Disposal pickup->end

General workflow for the proper disposal of laboratory chemical waste.

Summary of Potential "this compound" Identities

To underscore the variability of substances labeled "this compound," the following table summarizes some of the identified compounds. It is imperative to determine which, if any, of these corresponds to the material in your laboratory.

Designation "this compound"Chemical Name/DescriptionCAS NumberPrimary Hazard Class (General)
Mycocerosic acid2,4,6-trimethylhexacosanoic acidNot readily availableLikely low-hazard biological material; handle with standard lab precautions.
Mycolipenic acid(2S,4S)-2,4-dimethyl-2-tetracosenoic acidNot readily availableLikely low-hazard biological material; handle with standard lab precautions.
RayBiotech Small Molecule2-((3-hydroxy-4-methoxybenzylidene)amino)benzoic acid363600-92-4Research chemical; potential for unknown hazards. Consult SDS.[3]
Ilfotec Lthis compound Film DeveloperMixture including hydroquinone and diethylene glycolMixtureSkin and eye irritant, potential sensitizer, harmful if swallowed.[5]
TC-29 Gray Concrete PatchMixture including quartz silicaMixtureSkin irritant, potential for respiratory irritation from dust.[7]

Detailed Disposal Protocol: A General Framework

While specific protocols are chemical-dependent, the following steps provide a general guide for handling and disposing of chemical waste once the substance has been identified and its SDS reviewed.

1. Personal Protective Equipment (PPE):

  • Based on the SDS, don the appropriate PPE, which will typically include safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7] For highly toxic or volatile substances, a fume hood and respiratory protection may be necessary.

2. Waste Segregation:

  • Never mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. [8][9]

  • Common segregation categories include:

    • Halogenated organic solvents

    • Non-halogenated organic solvents

    • Corrosive acids

    • Corrosive bases

    • Heavy metal waste

    • Solid chemical waste[8][10]

3. Waste Containers:

  • Use only containers that are compatible with the chemical waste. For example, do not store strong acids or bases in metal containers.[9]

  • Waste containers must be in good condition, with no leaks, and have a secure, screw-on cap.[10][11]

  • The container should be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation began.[9][12]

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Ensure secondary containment is used for liquid waste to capture any potential leaks.[10]

  • Do not store incompatible waste types in the same secondary containment.[9]

5. Disposal:

  • Do not dispose of chemical waste down the drain, by evaporation, or in the regular trash unless explicitly permitted for a specific, non-hazardous substance by your EHS department.[13]

  • Contact your institution's EHS department to schedule a pickup for your full and properly labeled waste containers.

Empty Container Disposal:

  • Empty chemical containers must also be handled properly. Typically, they should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[13][14] After rinsing and air-drying, and with the label defaced or removed, the container may be disposed of in the regular trash or recycling, as per institutional policy.[13][14]

By adhering to this framework and always prioritizing the specific guidance within the Safety Data Sheet for any given "this compound" substance, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and maintain regulatory compliance.

References

Essential Safety and Handling of C29 (TLR2 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the small molecule C29, a Toll-like receptor 2 (TLR2) inhibitor, identified by CAS number 363600-92-4. Adherence to these protocols is critical for personal safety and maintaining a secure research environment. The information provided here is a summary of best practices and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound, available from the supplier.[1][2][3]

Chemical Identification:

Identifier Value
Common Name This compound
Synonym TLR2-IN-C29
CAS Number 363600-92-4
Molecular Formula C₁₆H₁₅NO₄
Appearance Crystalline solid

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against accidental exposure.[4][5] While this compound is intended for laboratory research use only, it should be treated as a potentially hazardous substance.[3]

Summary of Required PPE:

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Must be ANSI Z87.1 compliant. Prescription glasses are not a substitute for safety glasses.[6]
Hand Protection Disposable nitrile gloves.Glove material should be selected based on the chemical resistance to the solvents used to dissolve this compound (e.g., DMSO, ethanol).[3] Gloves should be inspected before use and changed immediately if contaminated. Do not reuse disposable gloves.
Body Protection A standard laboratory coat is required. A flame-resistant lab coat should be worn if flammable solvents are used.Lab coats should be fully buttoned.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.

Operational Plan: Handling and Preparation of this compound Solutions

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_this compound Weigh this compound Solid Prepare_Workspace->Weigh_this compound Dissolve_this compound Dissolve in Appropriate Solvent Weigh_this compound->Dissolve_this compound Perform_Experiment Perform Experiment Dissolve_this compound->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Detailed Protocol:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS provided by the manufacturer.

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above.

  • Workspace Preparation: All handling of this compound powder and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Carefully weigh the required amount of solid this compound.

  • Dissolution: this compound is soluble in organic solvents such as DMSO and ethanol.[3] Prepare a stock solution by dissolving the solid in the appropriate solvent.

  • Experimentation: Carry out the experiment following established laboratory protocols.

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Waste Disposal: Dispose of all waste, including unused solutions and contaminated consumables, according to institutional and local regulations for chemical waste.

  • Doff PPE: Remove PPE in the correct order to avoid contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for this compound Waste Disposal:

Waste_Generation Waste Generation (Unused this compound, Contaminated labware) Segregation Segregate as Chemical Waste Waste_Generation->Segregation Labeling Label Waste Container (Contents, Hazards) Segregation->Labeling Storage Store in Designated Area Labeling->Storage Collection Arrange for Collection by EHS Storage->Collection

Caption: Step-by-step process for the proper disposal of this compound waste.

Disposal Guidelines:

  • Do not dispose of this compound down the sink.

  • Solid Waste: Collect any solid this compound waste and contaminated disposable labware (e.g., pipette tips, tubes) in a designated, sealed container labeled as hazardous chemical waste.

  • Liquid Waste: Collect unused this compound solutions and contaminated solvents in a separate, sealed, and properly labeled hazardous waste container.

  • Consult Environmental Health and Safety (EHS): Follow your institution's specific guidelines for the disposal of chemical waste. Contact your EHS department for guidance on proper disposal procedures and to arrange for waste pickup.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.